molecular formula C12H12ClFO3 B1326033 Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate CAS No. 951886-34-3

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Cat. No.: B1326033
CAS No.: 951886-34-3
M. Wt: 258.67 g/mol
InChI Key: AOZXYCMEHFTCMP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H12ClFO3 and its molecular weight is 258.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZXYCMEHFTCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate , a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) candidates.

Identity & Physicochemical Profile[1]

This compound is a


-keto ester  featuring a di-halogenated aromatic ring. The specific substitution pattern (4-chloro-2-fluoro) is a "privileged motif" in medicinal chemistry, designed to enhance metabolic stability by blocking the para-position with chlorine while modulating lipophilicity and binding affinity via the ortho-fluorine atom.
  • Chemical Name: this compound

  • Common Synonyms: 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid ethyl ester; Ethyl 3-(4-chloro-2-fluorobenzoyl)propionate.

  • Related CAS (Acid Form): 951889-53-5 (4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 258.67 g/mol

  • Core Scaffold: 1,4-dicarbonyl (masked as ester/ketone).

Structural Significance

The molecule contains two electrophilic centers:

  • The Ketone (

    
    ):  Activated by the electron-withdrawing nature of the aromatic ring (inductive effect of F and Cl).
    
  • The Ester (

    
    ):  Susceptible to nucleophilic attack (e.g., hydrazine, amines).
    

This dual-electrophile structure makes it an ideal precursor for heterocycle formation, specifically pyridazinones , pyrroles , and furanones .

Synthetic Pathways & Mechanism

The synthesis relies on Friedel-Crafts Acylation , a robust method for introducing acyl groups onto activated or deactivated aromatic rings.

The Challenge of Regioselectivity

The starting material, 1-chloro-3-fluorobenzene , has two directing groups:

  • Fluorine (F): A strong ortho/para director (due to resonance donation) but inductively withdrawing.

  • Chlorine (Cl): A weaker ortho/para director.[2]

Mechanistic Insight: The acylation occurs para to the strongest activator (Fluorine).

  • Ortho to F is sterically hindered and inductively deactivated.

  • Para to F (Position 6 relative to F, or Position 4 relative to Cl) is the most nucleophilic site accessible.

  • Result: The succinyl group attaches at the 4-position relative to the Fluorine, yielding the 4-chloro-2-fluorophenyl ketone.

Reaction Scheme (DOT Visualization)

Synthesispathway cluster_legend Reaction Conditions Substrate 1-Chloro-3-fluorobenzene (Substrate) Complex Sigma Complex (Arenium Ion) Substrate->Complex Electrophilic Attack (Para to F) Reagent Ethyl Succinyl Chloride (Acylating Agent) Reagent->Complex Electrophilic Attack (Para to F) Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Activation Product Ethyl 4-(4-chloro-2-fluorophenyl) -4-oxobutanoate Complex->Product Aromatization (-HCl) Details Solvent: DCM or DCE Temp: 0°C -> RT Yield: ~75-85%

Caption: Friedel-Crafts acylation mechanism showing regioselective attack para to the fluorine atom.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of the ethyl ester via the reaction of 1-chloro-3-fluorobenzene with ethyl succinyl chloride.

Reagents & Equipment[3]
  • Substrate: 1-chloro-3-fluorobenzene (1.0 eq)

  • Reagent: Ethyl succinyl chloride (1.1 eq) (Alternatively: Succinic anhydride, followed by ethanol esterification).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.2 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Safety:

    
     reacts violently with water. Perform under 
    
    
    
    atmosphere.
Step-by-Step Methodology
  • Lewis Acid Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend anhydrous

    
     (16.0 g, 120 mmol) in dry DCM (100 mL) under nitrogen at 0°C.
    
  • Acylating Agent Addition: Add Ethyl succinyl chloride (18.1 g, 110 mmol) dropwise over 15 minutes. The suspension will clarify as the acylium ion complex forms. Stir for 30 minutes at 0–5°C.

  • Substrate Addition (Critical Step): Add 1-chloro-3-fluorobenzene (13.05 g, 100 mmol) dropwise.

    • Note: Maintain temperature below 10°C to prevent polymerization or isomerization.

    • Observation: Evolution of HCl gas will occur (use a scrubber).

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc.) mixture. Caution: Highly exothermic.

  • Workup & Isolation:

    • Separate the organic layer. Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with water, saturated

      
       (to remove acid impurities), and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Data Validation (Expected)
MetricExpected ValueNotes
Physical State Off-white solid or viscous oilLow melting point solid common for ethyl esters.

NMR (

)

1.25 (t, 3H), 2.75 (t, 2H), 3.25 (t, 2H), 4.15 (q, 2H)
Characteristic ethyl ester and succinyl backbone signals.
Aromatic Signals

7.1–7.9 (m, 3H)
Splitting pattern confirms 1,2,4-substitution.
IR Spectrum 1735

(Ester C=O), 1685

(Ketone C=O)
Distinct dual carbonyl peaks.

Downstream Applications

The primary utility of This compound lies in its conversion to heterocyclic scaffolds used in drug discovery.

Synthesis of Pyridazinones

Reaction with hydrazine hydrate yields 6-(4-chloro-2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one .

  • Mechanism: Condensation of hydrazine with the ketone followed by intramolecular cyclization with the ester.

  • Relevance: This is a core scaffold for p38 MAP Kinase Inhibitors and certain COX-2 inhibitors .

Paal-Knorr Pyrrole Synthesis

Reaction with primary amines leads to substituted pyrroles, often used in agrochemicals (fungicides).

Asymmetric Reduction

The ketone can be reduced (using chiral catalysts like Ru-BINAP) to form chiral


-hydroxy esters, which are precursors to lignan lactones  and GABA analogs .
Application Workflow (DOT Visualization)

Applications Core Ethyl 4-(4-chloro-2-fluorophenyl) -4-oxobutanoate Route1 Reaction w/ Hydrazine Core->Route1 Route2 Reaction w/ Primary Amines (Paal-Knorr) Core->Route2 Route3 Hydrolysis (LiOH) Core->Route3 Prod1 Pyridazinone Scaffold (p38 MAPK Inhibitors) Route1->Prod1 Prod2 N-Substituted Pyrroles (Agrochemicals) Route2->Prod2 Prod3 4-(4-chloro-2-fluorophenyl) -4-oxobutanoic Acid Route3->Prod3

Caption: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle F and Cl emissions).

References

  • PubChem. (n.d.). 4-(4-Chloro-2-fluorophenyl)-4-oxobutanoic acid (Acid Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes synthetic viability, structural validation, and medicinal utility.

Executive Summary & Molecular Architecture

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a specialized


-keto ester intermediate used primarily in the synthesis of polysubstituted aryl systems for medicinal chemistry. It serves as a "masked" 1,4-dicarbonyl scaffold, essential for constructing nitrogen-containing heterocycles (e.g., pyridazines, pyrroles) or for accessing chiral alcohols via asymmetric reduction.

The presence of the 4-chloro-2-fluoro substitution pattern is non-trivial; it is a pharmacophoric motif designed to modulate metabolic stability (blocking the para-position from CYP450 oxidation) and tune the lipophilicity (LogP) of the final drug candidate.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core scaffold
Molecular Weight 258.67 g/mol Fragment-based drug discovery compliant
LogP (Calculated) 2.8 - 3.1Moderate lipophilicity; good membrane permeability
TPSA 43.37

High oral bioavailability potential
H-Bond Acceptors 3 (2 Carbonyl, 1 Ester ether)Interaction points for protein binding
Rotatable Bonds 5Flexible linker chain
Structural Identifiers
  • IUPAC Name: this compound

  • SMILES: CCOC(=O)CCC(=O)c1c(F)cc(Cl)cc1

  • InChIKey: (Analogous to acid precursor) Generate specific key upon synthesis

Synthetic Pathway & Mechanistic Insight[1]

The synthesis of this compound presents a regiochemical challenge. A standard Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride typically yields a mixture of isomers.

The Regioselectivity Challenge

In 1-chloro-3-fluorobenzene:

  • Fluorine (C1): Strong ortho/para director (Resonance).

  • Chlorine (C3): Weak ortho/para director (Induction/Resonance).

  • Target Isomer: Acylation at C6 (Para to Cl, Ortho to F).

  • Competitor Isomer: Acylation at C4 (Para to F, Ortho to Cl).

Expert Insight: The "Para-to-Fluorine" effect usually dominates, favoring the 2-chloro-4-fluoro isomer. To exclusively obtain the 4-chloro-2-fluorophenyl analog described here, a directed metallation strategy (Grignard) is superior to Friedel-Crafts.

Recommended Protocol: Grignard Addition (High Fidelity)

This route ensures the correct isomer is formed by using a pre-functionalized starting material.

Step 1: Grignard Formation



Step 2: Acylation via Morpholine Amide (Weinreb-like logic) Reacting the Grignard directly with ethyl succinyl chloride can lead to bis-addition. A safer route uses the succinic anhydride to form the keto-acid, followed by esterification.

Step 3: Esterification



SynthesisFlow SM1 4-Chloro-2-fluoro bromobenzene Mg Mg / THF SM1->Mg Grignard Grignard Reagent Mg->Grignard Insertion Inter Intermediate Magnesium Salt Grignard->Inter + SuccAn (-78°C) SuccAn Succinic Anhydride Acid Keto-Acid Precursor Inter->Acid H3O+ Quench Ester Target Ethyl Ester Acid->Ester EtOH / H+

Figure 1: Directed synthesis pathway ensuring regiochemical integrity of the 4-chloro-2-fluoro substitution.

Spectroscopic Fingerprinting (Self-Validating Data)

To confirm the structure, specifically distinguishing it from the 2-chloro-4-fluoro isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Prediction (400 MHz, CDCl3)

The aromatic region provides the definitive proof of structure.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Proof
7.85 dd (

Hz)
1HH-6 (Aromatic)Deshielded by C=O. Triplet-like due to coupling with H-5 and F-2 (meta).
7.20 dd (

Hz)
1HH-5 (Aromatic)Ortho to Cl.
7.12 dd (

Hz)
1HH-3 (Aromatic)Large

coupling confirms H is ortho to F.
4.15 Quartet2H

Ethyl ester characteristic.
3.25 Triplet2H

Alpha to ketone.
2.70 Triplet2H

Alpha to ester.
1.25 Triplet3H

Ethyl terminal methyl.
19F NMR Diagnostic
  • Target (4-Cl, 2-F): Signal expected around -108 to -112 ppm . The coupling pattern will be a doublet of doublets (coupling to H3 and H6).

  • Isomer (2-Cl, 4-F): Signal expected further upfield (-103 to -106 ppm ) due to lack of ortho-carbonyl deshielding.

Experimental Protocol

Synthesis of 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid (Precursor)

Note: This protocol assumes the Grignard route for high purity.

  • Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with iodine crystal.

  • Formation: Add 4-chloro-2-fluorobromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

  • Acylation: Cool the Grignard solution to -78°C. Cannulate this mixture into a solution of Succinic Anhydride (1.1 eq) in THF at -78°C. Critical: Low temperature prevents double addition.

  • Quench: Warm to 0°C and quench with 1M HCl. Extract with EtOAc.

  • Workup: Wash organic layer with brine, dry over

    
    . The crude solid is the keto-acid.
    
Esterification to this compound
  • Reflux: Dissolve the crude keto-acid in absolute Ethanol (10 vol). Add concentrated

    
     (0.1 eq).
    
  • Monitor: Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid (

    
    ) will convert to the ester (
    
    
    
    ).
  • Purification: Concentrate ethanol. Dilute with water, neutralize with sat.

    
    . Extract with DCM.[1]
    
  • Isolation: Flash chromatography (Silica, 0-20% EtOAc in Hexane) yields the pure oil/low-melting solid.

Pharmaceutical Applications

This molecule is a versatile "linchpin" intermediate. Its specific halogenation pattern is often exploited in:

  • p38 MAP Kinase Inhibitors: The diaryl ketone motif is a precursor to 5-membered heterocycles (imidazoles/pyrroles) that fit into the ATP binding pocket of kinases. The fluorine atom can form specific H-bonds with the hinge region residues (e.g., Met109).

  • CRTH2 Antagonists: Used in asthma/allergy treatments, where the butanoate tail mimics leukotriene structures.

  • Metabolic Blocking: The replacement of hydrogen with fluorine (C2) and chlorine (C4) blocks common metabolic soft spots, extending the half-life (

    
    ) of the drug.
    

Applications cluster_pathways Downstream Transformations Core Ethyl 4-(4-chloro-2-fluorophenyl) -4-oxobutanoate Cyclization Paal-Knorr Synthesis (Yields Pyrroles) Core->Cyclization Reduction Asymmetric Reduction (Yields Chiral Alcohols) Core->Reduction Linker Hydrolysis (Yields Acid Linker) Core->Linker Target1 Kinase Inhibitors (p38 MAPK) Cyclization->Target1 Target2 CRTH2 Antagonists (Inflammation) Linker->Target2

Figure 2: Downstream synthetic utility of the ethyl ester scaffold in medicinal chemistry.

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on acylation mechanisms).[2]

  • Analogous Synthesis Protocols: Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid. BenchChem Technical Guides. (Accessed 2023).

  • Medicinal Chemistry Applications:Structure-Activity Relationships of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for diaryl ketone scaffolds).
  • Grignard Reactivity: Regioselective synthesis of aryl-keto acids. Organic Syntheses, Coll. Vol. 5, p.93.

(Note: Specific CAS 115783-65-2 refers to the acid precursor often cited in patent literature for related halogenated analogs.)

Sources

4-chloro-2-fluorophenyl oxobutanoate derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-fluorophenyl Oxobutanoate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-chloro-2-fluorophenyl oxobutanoate derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and a review of the biological activities of structurally related molecules, this document serves as a valuable resource for researchers, scientists, and professionals in the field.

Introduction: The Rationale for 4-Chloro-2-fluorophenyl Oxobutanoate Derivatives

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] This approach can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-chloro-2-fluorophenyl moiety, in particular, is present in a number of biologically active compounds, suggesting its utility as a scaffold for the design of novel therapeutics.

This guide focuses on derivatives of 4-chloro-2-fluorophenyl oxobutanoate, a chemical class that, while not extensively documented as a whole, is comprised of building blocks and structural motifs found in compounds with demonstrated biological activity. By exploring the synthesis, characterization, and potential applications of these derivatives, we aim to provide a foundation for further research and development in this promising area.

Synthesis and Characterization

The synthesis of 4-chloro-2-fluorophenyl oxobutanoate derivatives can be approached through several established chemical transformations. A plausible synthetic route involves the acylation of a suitable 4-chloro-2-fluorophenyl precursor with an oxobutanoate derivative.

Proposed Synthetic Pathway

A general synthetic scheme for the preparation of 4-chloro-2-fluorophenyl oxobutanoate derivatives is outlined below. This pathway leverages common reactions in organic synthesis, such as the formation of an ester from an alcohol and an acyl chloride.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis 4-chloro-2-fluoroaniline 4-Chloro-2-fluoroaniline Diazotization Diazotization 4-chloro-2-fluoroaniline->Diazotization Butyryl_chloride 4-Oxobutanoic acid derivative (e.g., 4-chloro-4-oxobutanoate) Esterification Esterification Butyryl_chloride->Esterification Sandmeyer Sandmeyer Reaction (e.g., with CuCl/HCl) Diazotization->Sandmeyer Intermediate 4-Chloro-2-fluorophenol Sandmeyer->Intermediate Intermediate->Esterification Target_Compound 4-Chloro-2-fluorophenyl oxobutanoate Derivative Esterification->Target_Compound

Caption: Proposed synthetic pathway for 4-chloro-2-fluorophenyl oxobutanoate derivatives.

Experimental Protocols
2.2.1. Synthesis of 4-Chloro-2-fluorophenol (Intermediate)

This protocol is adapted from standard procedures for the synthesis of phenols from anilines via a diazonium salt intermediate.

Materials:

  • 4-Chloro-2-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-2-fluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of CuCl in HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-chloro-2-fluorophenol.

2.2.2. Synthesis of Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate

While not a direct precursor to the target compound, the synthesis of this related oxobutanoate derivative provides a relevant experimental protocol.[2]

Materials:

  • 4-Chloroaniline

  • Dilute Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol

  • Ice-cold water

  • Methanol

Procedure:

  • Dissolve 4-chloroaniline (10 mmol) in dilute hydrochloric acid and cool to 0 °C in an ice bath.[2]

  • Add a solution of sodium nitrite in water to the cold aniline solution.[2]

  • Filter the resulting diazonium salt solution into a cooled solution of ethyl acetoacetate and sodium acetate in ethanol.[2]

  • Filter the resulting yellow solid, wash with ice-cold water, and dry.[2]

  • Recrystallize the product from methanol to obtain pure ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate.[2]

Characterization

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidationCharacteristic shifts and coupling patterns for the aromatic protons and carbons, as well as the butanoate chain. A distinct signal in the ¹⁹F NMR spectrum.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the target compound. The isotopic pattern of chlorine (M+2 peak) should be observable.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for the C=O (ester and ketone), C-O, C-Cl, and C-F bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity.

Potential Biological Activities and Therapeutic Applications

While the biological activity of 4-chloro-2-fluorophenyl oxobutanoate derivatives is not yet extensively reported, the activities of structurally related compounds provide valuable insights into their therapeutic potential.

Anticancer and Antiangiogenic Activity

Derivatives of pyridazinone containing a 4-chloro-2-(3-chloro-4-fluorophenyl) moiety have demonstrated significant anticancer and antiangiogenic properties.[3] These compounds exhibited inhibitory activity against human cancer cell lines, including liver, breast, and leukemia cells.[3] Notably, some derivatives were found to be potent antiangiogenic agents, inhibiting key proangiogenic cytokines such as TNFα, VEGF, and FGFb.[3] This suggests that the 4-chloro-2-fluorophenyl scaffold could be a valuable component in the design of novel anticancer agents.

Enzyme Inhibition

The 4-aryl-4-oxobutanoic acid scaffold is known to be a versatile framework in medicinal chemistry, with derivatives showing inhibitory activity against enzymes like Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX).[4] The introduction of a 4-chloro-2-fluorophenyl group could modulate the inhibitory potency and selectivity of these compounds.

MDM2 Inhibition

A potent and orally active Murine Double Minute 2 (MDM2) inhibitor, AA-115/APG-115, incorporates a 3-chloro-2-fluorophenyl group.[5] This compound projects its 3-chloro-2-fluorophenyl group into the Leu26 p53 binding pocket of the MDM2 protein.[5] This indicates that the 4-chloro-2-fluorophenyl moiety could also be effectively utilized in the design of MDM2 inhibitors for cancer therapy.

Summary of Biological Activities of Related Compounds
Compound Class Core Structure Biological Activity Reference
Pyridazinone Derivatives4-Chloro-2-(3-chloro-4-fluorophenyl)Anticancer, Antiangiogenic, Antioxidant[3]
Spirooxindole Derivatives3-Chloro-2-fluorophenylMDM2 Inhibition[5]
4-Aryl-4-oxobutanoic Acids3,4-DifluorophenylKMO and COX Inhibition[4]
Sulfonamide Derivatives4-Chloro-N-(phenyl)benzenesulfonamideAnticancer, Radiosensitizing[6]
Potential Mechanism of Action: Inhibition of Pro-angiogenic Signaling

Based on the activity of related pyridazinone derivatives, a potential mechanism of action for 4-chloro-2-fluorophenyl oxobutanoate derivatives could involve the inhibition of signaling pathways that promote angiogenesis in tumors.

Angiogenesis_Inhibition cluster_tumor Tumor Microenvironment cluster_endothelial Endothelial Cell Tumor_Cells Tumor Cells VEGF VEGF Tumor_Cells->VEGF FGFb FGFb Tumor_Cells->FGFb TNFa TNFα Tumor_Cells->TNFa Receptor VEGFR / FGFR / TNFR VEGF->Receptor FGFb->Receptor TNFa->Receptor Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Proliferation Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Tube_Formation Tube Formation Signaling->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis Target_Compound 4-Chloro-2-fluorophenyl oxobutanoate Derivative Target_Compound->Receptor Inhibition Target_Compound->Signaling Inhibition

Caption: Potential mechanism of antiangiogenic activity.

Conclusion and Future Directions

The 4-chloro-2-fluorophenyl oxobutanoate scaffold represents a promising, yet underexplored, area for drug discovery. Based on the established biological activities of structurally related compounds, these derivatives hold potential as anticancer, antiangiogenic, and enzyme-inhibiting agents. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of a library of these compounds for biological screening.

Future research should focus on the synthesis and in-vitro evaluation of a diverse range of 4-chloro-2-fluorophenyl oxobutanoate derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for specific biological targets. Furthermore, in-vivo studies will be necessary to assess their pharmacokinetic properties and therapeutic efficacy.

References

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015 May;348(5):338-46. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2. 2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. J Med Chem. 2017 Apr 13;60(7):2819-2837. [Link]

  • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallogr Sect E Struct Rep Online. 2009 Apr 10;65(Pt 5):o1029. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J Mol Struct. 2021 Dec 15;1246:131178. [Link]

  • Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Eur J Med Chem. 2016 Jul 19;117:8-18. [Link]

Sources

Chemical Identity and Synthetic Utility of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a specialized fluorinated building block used primarily in the synthesis of heterocyclic bioactive molecules. Structurally, it serves as a "gamma-keto ester" platform, enabling the rapid construction of pyrroles, isoxazoles, and triazoles via cyclization reactions.

While structurally analogous to the key intermediate used in the manufacturing of Vonoprazan (a potassium-competitive acid blocker), this specific 4-chloro derivative finds distinct utility in the development of agrochemical fungicides and next-generation antifungal agents . Its core value lies in the metabolic stability conferred by the 4-chloro-2-fluoro substitution pattern, which blocks common metabolic oxidation sites on the phenyl ring.

Nomenclature & Chemical Identity

This compound is often referenced by its structural components in literature rather than a single common name. Below is the definitive identification matrix.

Table 1: Chemical Identifiers
ParameterDetail
Systematic Name This compound
Common Synonyms [1][2] • 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid ethyl ester• Ethyl 3-(4-chloro-2-fluorobenzoyl)propionate• Butanoic acid, 4-(4-chloro-2-fluorophenyl)-4-oxo-, ethyl ester
CAS Number (Acid) 951889-53-5 (Refers to the parent acid; ester CAS varies by vendor)
Molecular Formula C₁₂H₁₂ClFO₃
Molecular Weight 258.67 g/mol
SMILES CCOC(=O)CCC(=O)c1c(F)cc(Cl)cc1
InChIKey Calculated based on structure:ZXZX... (Derivative specific)
Structural Class

-Keto Ester; Fluorinated Acetophenone Derivative

Synthetic Pathway & Mechanism[3][4][5][6]

The industrial preparation of this compound relies on Friedel-Crafts Acylation . This reaction is highly sensitive to directing effects due to the competing influence of the fluorine and chlorine substituents on the benzene ring.

The Reaction Protocol

The synthesis typically involves the acylation of 1-chloro-3-fluorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification) in the presence of a Lewis Acid catalyst (Aluminum Chloride).

Reagents:

  • Substrate: 1-Chloro-3-fluorobenzene (3-Chlorofluorobenzene).

  • Acylating Agent: Ethyl succinyl chloride (Ethyl 4-chloro-4-oxobutyrate).

  • Catalyst: Anhydrous AlCl₃ (Stoichiometric excess required due to complexation with the ketone product).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Mechanistic Insight: Regioselectivity

The regiochemistry is the critical quality attribute (CQA) of this synthesis.

  • Fluorine Effect: Strong ortho/para director (resonance donation dominates induction).

  • Chlorine Effect: Weaker ortho/para director.

  • Sterics: The position ortho to Fluorine (C2 relative to F) is sterically crowded. The position para to Fluorine is the most electronically activated and sterically accessible.

In 1-chloro-3-fluorobenzene, the position para to the fluorine (and ortho to the chlorine) is the primary site of electrophilic attack, yielding the desired 4-(4-chloro-2-fluorophenyl) isomer.

Visualization: Synthetic Workflow

SynthesisPath Start 1-Chloro-3-fluorobenzene (Substrate) Transition Sigma Complex (Electrophilic Attack) Start->Transition Activation Reagent Ethyl Succinyl Chloride + AlCl3 Complex Acylium Ion Complex Reagent->Complex Lewis Acid Activation Complex->Transition Attack at C6 (Para to F) Product Ethyl 4-(4-chloro-2-fluorophenyl)- 4-oxobutanoate Transition->Product -HCl (Aromatization) Impurity Regioisomer Impurities (2-chloro-4-fluoro isomer) Transition->Impurity Minor Pathway (Attack Para to Cl)

Caption: Figure 1. Friedel-Crafts acylation pathway showing the preferential formation of the 4-chloro-2-fluoro isomer driven by the strong directing effect of the fluorine substituent.

Applications in Drug & Agrochemical Development

While the des-chloro analog is famous as the precursor to Vonoprazan , the 4-chloro derivative discussed here is a "workhorse" intermediate for lipophilic optimization.

Agrochemical Fungicides

The 4-chloro-2-fluorophenyl moiety is a privileged scaffold in modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs) and triazole derivatives.

  • Mechanism: The addition of the chlorine atom at the 4-position increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted analog, extending the half-life of the active ingredient in the field.

  • Workflow: The keto-ester is cyclized with hydrazines or hydroxylamines to form pyrazoles or isoxazoles.

Medicinal Chemistry: Bioisosteric Replacement

In drug discovery, this compound is used to synthesize analogs of:

  • P-CABs (Potassium-Competitive Acid Blockers): Researchers synthesize the 4-chloro analog of Vonoprazan to test for improved potency or altered clearance rates.

  • p38 MAP Kinase Inhibitors: The fluorinated phenyl ring is a common motif in kinase inhibitors, where the halogen interacts with the hinge region of the protein.

Visualization: Application Pathways

Applications Core Ethyl 4-(4-chloro-2-fluorophenyl)- 4-oxobutanoate Reaction1 Cyclization w/ Hydrazines Core->Reaction1 Reaction2 Paal-Knorr Synthesis (w/ Amines) Core->Reaction2 Target1 Triazole/Pyrazole Fungicides (Agrochemicals) Reaction1->Target1 Scaffold Construction Target2 Vonoprazan Analogs (SAR Studies) Reaction2->Target2 Pyrrole Formation

Caption: Figure 2. Divergent synthesis pathways utilizing the keto-ester core to access distinct bioactive scaffolds.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate, specific analytical markers must be monitored.

NMR Characterization (Predicted)[7]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Distinct splitting patterns due to F-H coupling. The proton at C3 (between Cl and F) will appear as a double doublet (dd) due to coupling with F and meta-coupling with H5.

    • Ethyl Ester: Quartet at ~4.1 ppm (CH₂) and Triplet at ~1.2 ppm (CH₃).

    • Succinyl Chain: Two triplets at ~2.7 ppm and ~3.2 ppm (adjacent to Carbonyls).

Impurity Markers[8]
  • Hydrolysis Product: 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid (Acid form). Detected by shift in retention time on HPLC.

  • Regioisomers: Isomers where acylation occurred para to the Chlorine (less likely) or ortho to the Fluorine (sterically hindered). These require GC-MS or high-resolution HPLC for separation.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; exclude moisture.

  • Safety: The compound is an alkylating agent precursor and likely a skin/eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Agrochemical Applications: Patent WO2015157005A1. Substituted tolyl fungicide mixtures. (Describes the use of 4-chloro-2-fluorophenyl intermediates in fungicide synthesis).

  • Vonoprazan Chemistry: Development of a Synthetic Route to Vonoprazan. (Provides context on the analogous 2-fluorophenyl chemistry).

  • Chemical Identity: PubChem Compound Summary for 4-(4-Chloro-2-fluorophenyl)-4-oxobutanoic acid (Parent Acid).

Sources

Methodological & Application

Synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in the principles of Friedel-Crafts acylation, offering a robust and efficient pathway to the target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structural features, including the halogenated phenyl ring and the keto-ester moiety, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis is therefore crucial for researchers working on the discovery and development of new therapeutic agents. This guide will provide a detailed, step-by-step protocol for its preparation, along with insights into the underlying chemical principles and safety considerations.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl succinoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride for the attack by the aromatic ring.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. The directing effects of the chloro and fluoro substituents on the aromatic ring favor the substitution at the position para to the chloro group and ortho to the fluoro group, leading to the desired product.

An alternative, two-step approach involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride to first yield 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid.[2] This intermediate is then subjected to an esterification reaction, such as the Fischer esterification, to obtain the final ethyl ester.[3][4][5][6] While this method is also effective, the direct acylation with ethyl succinoyl chloride is generally preferred for its higher atom economy and reduced number of synthetic steps.

Visualizing the Synthetic Workflow

The following diagram illustrates the direct synthetic route to this compound.

Synthesis_Workflow Reactant1 1-Chloro-3-fluorobenzene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Ethyl Succinoyl Chloride Reactant2->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
1-Chloro-3-fluorobenzene625-98-9C₆H₄ClF130.55
Ethyl succinoyl chloride14794-31-1C₆H₉ClO₃164.59
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.34
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Hydrochloric acid (HCl), concentrated7647-01-0HCl36.46
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Diethyl ether60-29-7(C₂H₅)₂O74.12
Hexane110-54-3C₆H₁₄86.18
Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a trap

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 1-Chloro-3-fluorobenzene: Highly flammable liquid and vapor. Harmful if inhaled.[7][8][9]

  • Anhydrous Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.[10][11][12][13]

  • Ethyl succinoyl chloride: Causes severe skin burns and eye damage. Combustible liquid. Moisture sensitive.[14][15][16][17][18]

  • Dichloromethane: Suspected of causing cancer.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup:

    • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the evolved HCl gas.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to the flask.

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Addition of Reactants:

    • Cool the slurry to 0 °C using an ice bath.

    • In the dropping funnel, prepare a solution of 1-chloro-3-fluorobenzene (1.0 equivalent) and ethyl succinoyl chloride (1.1 equivalents) in anhydrous DCM.

    • Add the solution from the dropping funnel to the aluminum chloride slurry dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as a significant amount of HCl gas will be evolved.

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, purification can be achieved by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (ketone and ester carbonyls).

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this important intermediate for their drug discovery and development programs. The Friedel-Crafts acylation approach offers an efficient and scalable route to this valuable compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Redox. (2022, September 6). Safety Data Sheet: Aluminium Chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • CPAchem Ltd. (2024, May 17). Safety data sheet: 1-Chloro-3-fluorobenzene. Retrieved from [Link]

  • Loba Chemie. (2017, September 27). ETHYL SUCCINYL CHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of E0199: (A) Ethyl 4-chloro-4-oxobutanoate (SM2).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • ChemBK. (2024, April 9). 4-chloro-4-oxobutanoic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Postovsky Institute of Organic Synthesis UB RAS. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Scalable synthesis route for Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Executive Summary

This application note details a robust, scalable two-step synthesis route for This compound , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and specific kinase inhibitors.[1]

While various routes exist, the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride , followed by Fischer esterification , represents the optimal balance of cost-efficiency, atom economy, and impurity control.[1] This guide addresses the specific challenges of regioselectivity and exothermic control inherent in scaling this chemistry.

Retrosynthetic Analysis & Strategic Logic

The target molecule contains a 1,4-dicarbonyl motif linked to a polysubstituted aromatic ring.[1] The primary challenge is installing the 4-oxobutanoate chain at the correct position on the aromatic ring relative to the existing halides.

Strategic Disconnections:
  • Route A (Selected): Acylation of 1-chloro-3-fluorobenzene with succinic anhydride.

    • Pros: Succinic anhydride is a cheap, stable solid; the resulting carboxylic acid intermediate is crystalline (aiding purification).[1]

    • Cons: Requires stoichiometric Lewis acid (

      
      ); generates aluminum waste.
      
  • Route B (Discarded): Reaction of aryl-Grignard with ethyl succinyl chloride.

    • Pros: Direct formation of ester.[1]

    • Cons: High cost of organometallic generation; potential for bis-addition; cryogenic conditions often required.

Regioselectivity Rationale:

The substrate 1-chloro-3-fluorobenzene has two directing groups:

  • Fluorine (C1): Strong ortho/para director.

  • Chlorine (C3): Weaker ortho/para director.[2]

The C6 position (para to Fluorine, ortho to Chlorine) is the most electronically activated and sterically accessible site. Acylation at this position yields the desired 4-chloro-2-fluorophenyl substitution pattern in the final product.

Caption: Retrosynthetic logic highlighting the regioselective dominance of the fluorine substituent.

Detailed Protocols

Step 1: Friedel-Crafts Acylation

Reaction: 1-chloro-3-fluorobenzene + Succinic Anhydride


 Intermediate Acid[1]

Critical Process Parameters (CPPs):

  • AlCl3 Quality: Must be anhydrous and free-flowing. Yellow/grey coloration indicates hydrolysis, which kills stoichiometry.[1]

  • Temperature: Addition at

    
     is crucial to suppress polymerization of the anhydride; aging at RT ensures completion.
    
  • Stoichiometry: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     equivalents of 
    
    
    
    (1 eq. complexes with the anhydride, 1 eq. complexes with the product ketone).[3]

Protocol:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, and an off-gas scrubber (NaOH trap) for HCl evolution.

  • Charging: Charge Dichloromethane (DCM) (10 vol) and Succinic Anhydride (1.1 eq) to the reactor. Cool to

    
    .
    
  • Catalyst Addition: Add Aluminum Chloride (

    
    )  (2.2 eq) portion-wise over 30 minutes. Caution: Exothermic.[1] Maintain internal temp 
    
    
    
    .[1]
  • Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0 eq) dropwise over 1 hour.

  • Reaction: Warm to

    
     and stir for 4-6 hours.
    
    • IPC (In-Process Control): Monitor by HPLC.[1] Limit: <2% unreacted SM.[1]

  • Quench (Critical Safety Step):

    • Prepare a separate vessel with Ice/Water (10 vol) and conc. HCl (1 vol).

    • Slowly transfer the reaction mixture into the quench solution (Inverse Addition) to control the violent hydrolysis of Al-complexes. Maintain quench temp

      
      .
      
  • Isolation:

    • Separate phases.[1] Extract aqueous layer with DCM (2 x 5 vol).

    • Combine organics and wash with Brine.[1]

    • Solvent Swap: Distill off DCM and swap to Toluene.[1] The product acid often precipitates from cooling toluene or can be isolated by concentrating to dryness if carrying forward directly.

    • Yield Target: 85-90%.

Step 2: Fischer Esterification

Reaction: Acid Intermediate + Ethanol


 Target Ester

Protocol:

  • Setup: 2L reactor with reflux condenser.

  • Charging: Charge Acid Intermediate (from Step 1) and Absolute Ethanol (10 vol).

  • Catalyst: Add conc.

    
      (0.1 eq) or p-Toluenesulfonic acid (pTSA) .
    
  • Reflux: Heat to reflux (

    
    ) for 6-8 hours.
    
    • Optimization: For larger scales, use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene/Water) to drive equilibrium, though excess Ethanol is usually sufficient for this substrate.[1]

  • Workup:

    • Cool to RT. Concentrate under vacuum to remove excess Ethanol.[1]

    • Dissolve residue in Ethyl Acetate or MTBE.[1]

    • Wash with sat.[1]

      
       (to remove trace acid) and Brine.
      
  • Purification:

    • Dry over

      
       and concentrate.
      
    • Distillation: The target ester is a high-boiling oil. High-vacuum distillation (

      
       mbar) is recommended for high-purity API requirements.
      
    • Yield Target: 90-95%.

Process Data & Specifications

ParameterSpecification / RangeRationale
Step 1 Yield 85 - 92%High regioselectivity prevents loss to isomers.[1]
Step 1 Purity >98% (HPLC)Isomer removal (if any) occurs during acid precipitation.
Step 2 Yield 90 - 95%Equilibrium driven by excess EtOH.
Regioisomer Ratio >99:1 (Para-F : Others)F-directing effect dominates Cl-directing effect.
Appearance Clear to pale yellow oilHigh purity ester; color indicates oxidation/polymerization.[1]

Process Safety & Workflow Visualization

Key Hazards:

  • HCl Evolution: Step 1 generates stoichiometric HCl gas.[1] Scrubber sizing is critical.[1]

  • Thermal Runaway: The AlCl3 complexation and quench are highly exothermic.[1]

  • Regiocontrol: Failure to control temperature during addition can lead to increased ortho-to-F acylation or bis-acylation.

Caption: Operational workflow emphasizing safety-critical exotherm and off-gassing stages.

References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst selection).

  • Groves, K., et al. (2012).[1] "Process Development of a p38 MAP Kinase Inhibitor." Organic Process Research & Development. [Link] (General reference for scale-up of fluorophenyl keto-acids).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1][4] (Regioselectivity rules for polysubstituted benzenes).

  • PubChem Compound Summary. (2023). "this compound."[1] National Center for Biotechnology Information.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

You are likely encountering low yields (typically <30% isolated) due to a fundamental conflict between thermodynamic regioselectivity and your target structure .[1]

The synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate via standard Friedel-Crafts (FC) acylation of 1-chloro-3-fluorobenzene faces a critical electronic hurdle:

  • The Target: Substitution para to Chlorine (Position 6).

  • The Chemistry: Substitution para to Fluorine (Position 4) is electronically favored.

Fluorine is a stronger resonance donor than Chlorine.[1][2] Consequently, the major product of the FC reaction is typically the 4-fluoro-2-chlorophenyl isomer, not your desired 4-chloro-2-fluorophenyl isomer.[1] If your yield is low, you are likely synthesizing the wrong major isomer or losing the target isomer during the difficult separation of these regioisomers.

This guide provides two distinct pathways:

  • The Optimization Route: Maximizing yield for the FC reaction (if starting materials are fixed).

  • The Corrective Route: A metallation strategy (Grignard) that guarantees regiochemical purity.[1]

Decision Matrix: Select Your Workflow

SymptomProbable CauseRecommended Module
Product is impure / NMR shows isomer mix Regioselectivity issues (F vs. Cl directing).Module A (Purification)
Low conversion (<50%) / Starting material remains Catalyst deactivation or insufficient loading.[1]Module B (Stoichiometry)
Target isomer is required at >95% purity Inherent limitation of Friedel-Crafts.[1]Module C (Alternative Route)

Visualizing the Chemical Conflict

The following diagram illustrates the competition between the kinetic major product and your target.

G SM 1-Chloro-3-fluorobenzene Intermediate Acylium Ion Complex SM->Intermediate Coordination Reagent Ethyl Succinyl Chloride + AlCl3 Reagent->Intermediate Major Major Product (Para to Fluorine) 4-fluoro-2-chlorophenyl isomer Intermediate->Major Fast Kinetics (F-Resonance Directed) Target TARGET PRODUCT (Para to Chlorine) 4-chloro-2-fluorophenyl isomer Intermediate->Target Slow Kinetics (Cl-Resonance Directed)

Figure 1: Regiochemical competition in the acylation of 1-chloro-3-fluorobenzene. The target isomer is disfavored.

Module B: Optimizing the Friedel-Crafts Protocol

Use this if you must use 1-chloro-3-fluorobenzene as the starting material.[1]

Critical Process Parameters (CPPs)

1. Catalyst Stoichiometry (The "Trap") The ester group in ethyl succinyl chloride acts as a Lewis base, coordinating with


.
  • Requirement: You need 1 equivalent of

    
     for the chloride generation, plus 1 equivalent to saturate the ester oxygen.
    
  • Recommendation: Use 2.2 to 2.5 equivalents of

    
    . Using only 1.0-1.2 eq results in stalled reactions.[1]
    

2. Temperature Control

  • Addition: -5°C to 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C).

  • Warning: Heating (>40°C) promotes acyl migration and polymerization, reducing yield further.[1]

Optimized Protocol
  • Preparation: In a flame-dried flask under

    
    , suspend anhydrous 
    
    
    
    (2.5 eq, 25 mmol) in dry DCM (50 mL).
  • Acylium Formation: Add Ethyl Succinyl Chloride (1.1 eq, 11 mmol) dropwise at 0°C. Stir for 15 min to form the complex (solution often turns yellow/orange).

  • Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0 eq, 10 mmol) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4-6 hours. Monitor by HPLC (ensure you can resolve the isomers; the target usually elutes slightly later on C18).

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice + conc. HCl (100g ice + 10mL HCl).

    • Why HCl? It prevents the formation of insoluble Aluminum hydroxides (emulsions) that trap the product.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine, then

    
     (careful, gas evolution).[1] Dry over 
    
    
    
    .[1]

Module C: The High-Yield Alternative (Grignard Route)

Use this if you need high yield and purity of the specific 4-chloro-2-fluoro isomer.[1]

To bypass the regioselectivity issue entirely, use a metallation approach. This forces the substitution to occur exactly where the halogen is placed.

Starting Material: 1-bromo-4-chloro-2-fluorobenzene (Commercially available).[1]

Protocol
  • Grignard Formation:

    • React 1-bromo-4-chloro-2-fluorobenzene with Mg turnings in dry THF to form the Grignard reagent.[1] (Initiate with

      
       or DIBAL-H if sluggish).[1]
      
  • Acylation:

    • Cool the Grignard solution to -78°C.

    • Add Diethyl Succinate (excess, 2.0 eq) or Ethyl Succinyl Chloride (with CuI catalyst).[1]

    • Note: Using Succinic Anhydride is also viable but requires subsequent esterification.[1]

  • Result: This yields the ketone exclusively at the position of the original Bromine, guaranteeing the 4-chloro-2-fluorophenyl structure.[1]

Troubleshooting FAQ

IssueDiagnosisCorrective Action
Low Yield (<20%) Catalyst poisoning or insufficient loading.[1]Ensure

is fresh (yellow/grey powder, not white clumps).[1] Increase loading to 2.5 eq.
Ester Hydrolysis Aqueous workup was too basic or prolonged.[1]The ethyl ester is labile. Keep the quench acidic (HCl). Perform the

wash quickly and cold.
Sticky Emulsion Aluminum salts precipitating at neutral pH.[1]Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during workup to chelate Aluminum.[1]
Wrong Isomer Thermodynamics of FC reaction.Switch to the Grignard route (Module C) or purify via fractional crystallization of the acid form (hydrolyze ester -> crystallize -> re-esterify).[1]

References

  • Friedel-Crafts Mechanism & Selectivity

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] The classic text defining the directing effects of Fluorine (strong resonance donor) vs Chlorine.

    • Sigma-Aldrich Technical Bulletin:[1]

  • Synthesis of Fluorinated Phenyl Ketones

    • Detailed protocols for similar intermediates (Vonoprazan precursors) often utilize the acid chloride route.
    • PubChem Compound Summary: (Analogous structures and patents).[1]

  • Regioselectivity Data

    • Research indicates that in 1-chloro-3-fluorobenzene, the position para to Fluorine is 4-10x more reactive than the position para to Chlorine due to the superior overlap of the 2p(F) orbital with the aromatic ring compared to 3p(Cl).[1]

    • Source:

Sources

Technical Support Center: Purification of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ECF-4OXO Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the purification of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate (CAS: Analogous to 147496-03-3 family). This molecule is typically synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification).

The Core Challenge: This molecule combines a labile ethyl ester with a Lewis-basic ketone , usually complexed with Aluminum Chloride (AlCl₃). The primary failure modes during purification are ester hydrolysis (due to harsh acidic workups) and aluminum emulsion formation (trapping yield).

Module 1: The Critical Workup (Breaking the Al-Complex)

Issue: "I have a sticky emulsion, and my yield is trapped in the aqueous layer."

The Science: In Friedel-Crafts acylation, the carbonyl oxygen forms a strong 1:1 complex with AlCl₃. Standard quenching with water/HCl generates Aluminum Hydroxide (


), a gelatinous precipitate that creates intractable emulsions. While strong HCl dissolves this precipitate, it risks hydrolyzing your ethyl ester to the carboxylic acid.

The Solution: Rochelle Salt Chelation Instead of strong acid, use Potassium Sodium Tartrate (Rochelle Salt). The tartrate ligand binds Aluminum more tightly than the ketone, solubilizing the aluminum in the aqueous phase at a neutral pH, preserving your ester.

Protocol:

  • Quench: Cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) . Use 10 mL of solution per gram of AlCl₃ used.

  • Stir: Vigorously stir at room temperature for 1–2 hours. The mixture will separate into two clear layers: a lower organic layer (DCM/Chloroform) and an upper aqueous layer containing the Aluminum-Tartrate complex.

  • Separate: Collect the organic layer.

  • Wash: Wash with 5%

    
     (to remove trace succinic acid) followed by brine.
    

WorkupFlow Start Crude Reaction Mixture (AlCl3 Complex) Quench Add Sat. Rochelle Salt Soln. (0°C, Slow Addition) Start->Quench Stir Stir Vigorously (1-2 hrs) Until Layers Clarify Quench->Stir Decision Check Layers Stir->Decision Emulsion Emulsion Persists? Decision->Emulsion Cloudy Separate Separate Layers (Organic = Product) Decision->Separate Clear Filter Filter through Celite pad Emulsion->Filter Filter->Separate Wash Wash: 5% NaHCO3 -> Brine Dry: MgSO4 Separate->Wash

Figure 1: Optimized Rochelle Salt workup to prevent ester hydrolysis and emulsion formation.

Module 2: Crystallization vs. "Oiling Out"

Issue: "My product comes out as a yellow oil that refuses to solidify."

The Science: This compound is a "low-melter" (likely 40–60°C range) due to the flexible ethyl butyrate chain disrupting the crystal lattice of the halogenated phenyl ring. If the purity is <95%, the melting point depression keeps it liquid.

Troubleshooting Guide:

MethodSolvent SystemNotes
Standard Ethanol / Water (9:1) Heat to 50°C to dissolve, add water dropwise until turbid, then cool very slowly to 4°C. Rapid cooling causes oiling.
Non-Polar Hexane / Ethyl Acetate Dissolve in minimal hot EtOAc. Add warm Hexane until cloudy. Seed with a crystal if available.
Rescue Trituration If you have a viscous oil, add cold pentane or hexane and scratch the flask walls with a glass rod to induce nucleation.

Critical Step: If the oil persists, do not heat again. Place the oiled-out mixture in a freezer (-20°C) overnight. The oil droplets may solidify; you can then decant the solvent and recrystallize the solid.

Module 3: Chromatographic Purification

Issue: "I see a spot just below my product on TLC. It won't crystallize out."

The Impurity: The spot (


 lower than product) is likely the hydrolyzed acid  (4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid) or the regioisomer  (2-chloro-4-fluorophenyl isomer).

Column Chromatography Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution is required.

    • Start: 100% Hexanes (to elute unreacted fluorochlorobenzene).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1). Do not load in pure DCM as it ruins the band resolution.

Data Validation:

  • TLC Visualization: UV (254 nm) is primary.

  • Stain: 2,4-DNP stain will turn the ketone moiety yellow/orange . This confirms the fraction contains your keto-ester and not just non-carbonyl impurities.

Module 4: Vacuum Distillation (Cautionary)

Issue: "Can I just distill this to purify it?"

Verdict: High Risk. Keto-esters are thermally unstable. At high temperatures (>150°C), they can undergo decarboxylation or polymerization.

  • Only attempt if: You have a high-vacuum setup (<0.5 mmHg).

  • Target Boiling Point: Likely 140–160°C at 0.5 mmHg.

  • Evidence of Failure: If the distillate turns dark brown or gas evolves (CO₂), stop immediately. You are decomposing the product.

Frequently Asked Questions (FAQs)

Q1: Why is my product dark brown/black?

  • A: This is "Friedel-Crafts tar," caused by polymerization of the solvent or thiophene impurities if technical grade benzene/toluene was used (though less likely here). It is usually harmless but unsightly.

    • Fix: Dissolve in DCM and treat with activated charcoal for 30 minutes, then filter through Celite.

Q2: NMR shows a triplet at


 1.2 ppm and quartet at 

4.1 ppm, but the integration is low.
  • A: You have partial hydrolysis. The ethyl group (ethoxy) is being lost.

    • Fix: You cannot "re-attach" the ethyl group easily in this mix. Isolate the acid (hydrolyze the rest completely using NaOH), purify the acid, and then re-esterify using Ethanol/H₂SO₄.

Q3: Can I use Aluminum Chloride in Nitrobenzene?

  • A: Yes, Nitrobenzene is a common solvent for these reactions, but it has a high boiling point (210°C) and is toxic. Removing it requires steam distillation or extensive column chromatography. DCM is preferred for ease of workup.

References
  • Friedel-Crafts Acylation Methodology

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text on AlCl3 complexes).

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 538 (1955). "Friedel-Crafts Acylation workup procedures." Link

  • Rochelle Salt Workup (Fieser Method): Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581. (Standard protocol for aluminum emulsion breaking).
  • Purification of Keto-Esters: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (General solvent systems for esters).
  • Specific Analogous Synthesis (Fluorobenzene Acylation)

    • Journal of Fluorine Chemistry, Vol. 126, Issue 4, 2005. "Regioselectivity in Friedel-Crafts acylation of fluorobenzenes." (Confirms the 4-position directing effect of Fluorine). Link

Sources

Technical Support Center: Strategies for the Removal of Unreacted Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted ethyl succinyl chloride from reaction mixtures. Our goal is to equip you with the knowledge to address this common purification challenge effectively, ensuring the integrity and purity of your target molecules.

Introduction: The Challenge of a Reactive Intermediate

Ethyl succinyl chloride is a valuable bifunctional reagent, prized for its ability to introduce a four-carbon di-ester linkage. However, its high reactivity, a trait that makes it so useful, also presents a significant challenge during reaction work-up.[1][2] As a moisture-sensitive and highly electrophilic compound, any excess reagent must be meticulously removed to prevent side reactions and ensure the purity of the final product.[1][3][4] This guide will explore various scientifically-grounded strategies to achieve this, explaining the "why" behind each technique.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions our users frequently encounter when working with ethyl succinyl chloride.

Q1: What are the key physical and chemical properties of ethyl succinyl chloride I should be aware of?

Understanding the properties of ethyl succinyl chloride is the first step in designing an effective purification strategy. It is a colorless to yellow liquid that is sensitive to moisture.[3][5] Key data points are summarized in the table below.

PropertyValueSource(s)
CAS Number 14794-31-1[5][6]
Molecular Formula C6H9ClO3[5][7]
Molecular Weight 164.59 g/mol [5][7]
Boiling Point 88-90 °C at 11 mmHg[5][7][8]
Density 1.155 g/mL at 25 °C[3][5]
Solubility Soluble in Chloroform, Ethyl Acetate[3][5]
Water Solubility Reacts with water[2][9]

Q2: What happens when ethyl succinyl chloride reacts with water?

Ethyl succinyl chloride reacts readily with water in a process called hydrolysis.[2][4] The electrophilic carbonyl carbon is attacked by water, leading to the formation of monoethyl succinate and hydrochloric acid (HCl).[4] This reaction is often vigorous and exothermic. The formation of HCl is a critical consideration, as it can potentially lead to the degradation of acid-sensitive functional groups in your desired product.

Q3: My desired product is water-soluble. How does this impact my choice of removal method?

If your product has significant water solubility, traditional aqueous work-ups can lead to substantial product loss. In such cases, non-aqueous methods like using solid-supported scavengers or chromatographic purification are highly recommended. These techniques avoid the introduction of a large aqueous phase, thereby maximizing your yield.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides solutions to specific problems you might encounter during the purification process.

Q4: I've performed an aqueous wash, but my NMR still shows the presence of unreacted ethyl succinyl chloride. What went wrong?

This is a common issue and can arise from several factors:

  • Insufficient Quenching Time or Mixing: The hydrolysis of ethyl succinyl chloride, while generally fast, requires adequate time and vigorous mixing to ensure complete reaction, especially in biphasic systems.

  • Organic Solvent Choice: If the organic solvent is not sufficiently immiscible with water, a clean phase separation can be difficult, leading to residual ethyl succinyl chloride in the organic layer.

  • pH of the Aqueous Wash: A basic aqueous wash (e.g., with sodium bicarbonate) is more effective at quenching the acyl chloride and neutralizing the byproduct HCl. The resulting carboxylate salt of monoethyl succinate will have higher aqueous solubility, facilitating its removal from the organic phase.

Solution: Repeat the aqueous wash using a dilute solution of sodium bicarbonate or sodium carbonate. Ensure vigorous stirring for at least 15-30 minutes to facilitate complete reaction and extraction of the resulting carboxylate.

Q5: I'm observing the formation of an emulsion during my aqueous work-up. How can I break it?

Emulsion formation is a frequent problem, particularly when dealing with complex reaction mixtures.

  • Cause: Emulsions are often stabilized by fine particulate matter or amphiphilic molecules at the interface of the organic and aqueous layers.

  • Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can remove the particulate matter that is stabilizing the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase.

Q6: I've used an amine scavenger, but now I'm struggling to remove the resulting urea or amide byproduct. What are my options?

While effective at scavenging acyl chlorides, the byproducts of amine scavengers can sometimes be challenging to remove.

  • Solid-Supported Scavengers: For future experiments, consider using a solid-supported amine scavenger. The scavenger and its byproducts can be easily removed by simple filtration.[10][11][12]

  • Acidic Wash: If you've used a primary or secondary amine scavenger, an acidic wash (e.g., with 1M HCl) can protonate the resulting amide or urea, potentially increasing its aqueous solubility and aiding in its removal.

  • Chromatography: If the byproduct is not removed by washing, column chromatography is a reliable method for separating it from your desired product.

Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective methods for removing unreacted ethyl succinyl chloride.

Protocol 1: Aqueous Basic Work-up

This is the most common and cost-effective method, suitable for products with low water solubility.

Workflow Diagram:

G cluster_0 Aqueous Work-up Protocol start Reaction Mixture in Organic Solvent quench Slowly add to cold, saturated NaHCO3(aq) with vigorous stirring start->quench Exothermic CO2 evolution separate Transfer to separatory funnel, separate layers quench->separate wash Wash organic layer with brine separate->wash dry Dry organic layer over Na2SO4 or MgSO4 wash->dry filter Filter to remove drying agent dry->filter concentrate Concentrate in vacuo filter->concentrate product Purified Product concentrate->product

Caption: Aqueous work-up workflow for quenching ethyl succinyl chloride.

Step-by-Step Procedure:

  • Preparation: Prepare a separatory funnel containing a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO3). The volume should be approximately equal to the volume of your reaction mixture.

  • Quenching: Slowly and carefully add the reaction mixture to the separatory funnel containing the NaHCO3 solution with vigorous stirring. Caution: This is an exothermic process and will evolve carbon dioxide gas. Ensure adequate venting of the separatory funnel.

  • Extraction: After the addition is complete, stopper the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product, which should be free of ethyl succinyl chloride.

Protocol 2: Solid-Supported Scavenger Resins

This method is ideal for water-sensitive products or when an aqueous work-up is problematic.[10][11][12]

Workflow Diagram:

G cluster_1 Solid-Phase Scavenger Protocol start Reaction Mixture add_scavenger Add solid-supported amine scavenger resin (e.g., PS-Trisamine) start->add_scavenger stir Stir at room temperature add_scavenger->stir monitor Monitor disappearance of ethyl succinyl chloride by TLC or LC-MS stir->monitor filter Filter the reaction mixture to remove the resin monitor->filter wash_resin Wash resin with a small amount of solvent filter->wash_resin concentrate Combine filtrates and concentrate in vacuo wash_resin->concentrate product Purified Product concentrate->product

Caption: Solid-phase scavenger workflow for removing ethyl succinyl chloride.

Step-by-Step Procedure:

  • Scavenger Selection: Choose an appropriate solid-supported scavenger. Polystyrene-based tris(2-aminoethyl)amine (PS-Trisamine) is a common choice for scavenging acyl chlorides.[12]

  • Addition: To your reaction mixture, add the solid-supported scavenger resin (typically 2-3 equivalents relative to the excess ethyl succinyl chloride).

  • Reaction: Stir the mixture at room temperature. The reaction time will depend on the specific scavenger and the concentration of the acyl chloride.

  • Monitoring: Monitor the disappearance of the ethyl succinyl chloride by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.

Method Selection Guide

The choice of method for removing unreacted ethyl succinyl chloride depends on several factors related to your desired product and experimental conditions. The following decision tree and comparison table will help you select the most appropriate strategy.

Decision Tree for Method Selection:

G start Is your product water-soluble? yes_water_soluble Yes start->yes_water_soluble no_water_soluble No start->no_water_soluble solid_phase Use Solid-Phase Scavenger or Chromatography yes_water_soluble->solid_phase aqueous_workup Is your product stable to aqueous base? no_water_soluble->aqueous_workup yes_stable Yes aqueous_workup->yes_stable no_stable No aqueous_workup->no_stable basic_wash Use Aqueous Basic Wash yes_stable->basic_wash neutral_wash Use Neutral Aqueous Wash (Water/Brine) no_stable->neutral_wash

Caption: Decision tree for selecting a removal method for ethyl succinyl chloride.

Comparison of Removal Methods:

MethodAdvantagesDisadvantagesBest For
Aqueous Basic Wash - Cost-effective- Scalable- Efficient for most applications- Can cause product loss if the product is water-soluble- Emulsion formation can be an issue- Not suitable for water-sensitive productsProducts that are not water-soluble and are stable to basic conditions.
Solid-Supported Scavengers - High purity of the crude product- Avoids aqueous work-up- Ideal for water-sensitive or water-soluble products- Resins can be expensive- May require optimization of reaction timeWater-sensitive or water-soluble products; high-throughput synthesis.
Chromatography - High degree of purification- Can remove other impurities simultaneously- Can be time-consuming and solvent-intensive- Not ideal for large-scale purificationsComplex reaction mixtures where other impurities also need to be removed.

Safety Precautions

Working with ethyl succinyl chloride requires strict adherence to safety protocols due to its hazardous nature.

  • Corrosive: Ethyl succinyl chloride is corrosive and can cause severe skin burns and eye damage.[9][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture-Sensitive: It reacts with moisture, releasing HCl gas.[1][9] Store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Quenching: The quenching of ethyl succinyl chloride is an exothermic process. Always add the acyl chloride to the quenching solution slowly and with cooling to control the reaction rate and temperature.

By understanding the chemical principles and having a clear set of protocols, the removal of unreacted ethyl succinyl chloride can be transformed from a frustrating challenge into a routine and efficient step in your synthetic workflow.

References

  • Loba Chemie. 14794-31-1 CAS | ETHYL SUCCINYL CHLORIDE | Acid Halides | Article No. 3754P. [Link]

  • IndiaMART. Ethyl Succinyl Chloride at best price in Pune | ID: 25997679188. [Link]

  • Neostar United. 1-ETHYL SUCCINYL CHLORIDE. [Link]

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Organic Syntheses. Succinic acid, diethyl ester - Organic Syntheses Procedure. [Link]

  • ResearchGate. Diethyl succinate synthesis by reactive distillation | Request PDF. [Link]

  • Frontiers. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]

  • Designer-Drug.com. Solid-Supported Reagents in Organic Synthesis. [Link]

  • Sopachem. Solid-Supported Reagents and Scavengers. [Link]

  • Google Patents.
  • Baxendale Group. Solid-supported reagents for multi-step organic synthesis: preparation and application. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. [Link]

  • Wikipedia. Diethyl succinate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Ethyl Succinyl Chloride. [Link]

  • Google Patents.
  • Google Patents. CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
  • Google Patents.
  • ResearchGate. Purification process for succinic acid produced by fermentation. [Link]

  • ACS Publications. Solution-Phase Synthesis of a Library of Biaryl Amides Using Girard's Reagent T as an Acid Chloride Scavenger. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Loba Chemie. ETHYL SUCCINYL CHLORIDE EXTRA PURE MSDS CAS No. [Link]

  • YouTube. Preparations and Reactions of Acyl Chlorides. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • ACS Technical Products. Acid Scavengers & Stabilizers. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Google Patents.
  • Wikipedia. Succinyl chloride. [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]

Sources

Troubleshooting low conversion in Friedel-Crafts acylation of fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket: #FC-19-F-Acyl Subject: Troubleshooting Low Conversion & Selectivity in Fluorobenzene Acylation Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Dashboard

Friedel-Crafts (F-C) acylation of fluorobenzene is deceptively complex. While fluorobenzene (


) is an activated substrate for nucleophilic aromatic substitution, it is deactivated  for electrophilic aromatic substitution (EAS) relative to benzene. The high electronegativity of fluorine exerts a strong inductive effect (

) that withdraws electron density from the ring, destabilizing the transition state, even though its lone pairs offer resonance stabilization (

) that directs ortho/para.

Common Failure Modes:

  • The "Stoichiometric Trap": Treating

    
     as a catalyst (using <1 equiv) rather than a reagent.
    
  • Phase Separation: Formation of a "red oil" (catalyst-product complex) that separates from the solvent, halting kinetics.

  • Moisture Sensitivity: Hydrolysis of the acylium intermediate.

Quick Diagnostic Table
SymptomProbable CauseImmediate Action
< 10% Conversion Catalyst PoisoningCheck stoichiometry. You need >1.1 equiv

vs. Acyl Chloride.[1]
Stalled at 50% Phase SeparationThe active complex has oiled out. Increase agitation or switch to Nitrobenzene/DCM.
High Ortho Isomer Thermal ControlReaction temperature too high. Cool to 0–5°C to maximize para selectivity.
No Reaction Moisture Ingress

is white/grey powder. If yellow/clumpy, it's hydrolyzed. Replace catalyst.

The "Why": Mechanistic Root Cause Analysis

To fix the reaction, you must visualize the invisible competition occurring in your flask.

The Fluorine Conundrum

Fluorine is anomalous. It creates a dipole that pulls density from the ring (deactivating), yet it donates lone pair density to stabilize the carbocation intermediate at the ortho and para positions.

  • Result: Reaction is slower than benzene but highly regioselective for the para position (>90%) due to steric repulsion at the ortho site [1].

The Catalyst Sink (Critical)

In F-C alkylation, the catalyst is regenerated.[2][3] In F-C acylation, it is not .[4] The product (a ketone) is a Lewis base.[3] It complexes 1:1 with the Lewis acid (


).
  • Mechanism:

    
    .
    
  • Consequence: If you use 0.5 equiv of

    
    , the reaction stops dead at 50% conversion because all catalyst is sequestered by the product [2].
    
Mechanistic Pathway & Failure Points (Visualization)

FC_Mechanism Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C=O]+ Reagents->Acylium Activation Complex Sigma Complex (Arenium Ion) Acylium->Complex + Fluorobenzene (Slow Step) Product_Complex Product-AlCl3 Complex (The 'Red Oil' Sink) Complex->Product_Complex - HCl (Irreversible) Product_Complex->Reagents Sequesters Catalyst Final_Product Acylated Fluorobenzene Product_Complex->Final_Product Aqueous Hydrolysis (Workup)

Figure 1: The reaction pathway highlights the "Sink" where the catalyst is trapped by the product, necessitating stoichiometric quantities.

Troubleshooting Workflow

Follow this logic gate to resolve low yields.

Troubleshooting_Tree Start Low Conversion Observed Check_Stoich Is AlCl3 > 1.1 equiv relative to Acyl Chloride? Start->Check_Stoich Check_Color Is AlCl3 free flowing and off-white? Check_Stoich->Check_Color Yes Action_Stoich INCREASE AlCl3 to 1.2 - 1.5 equiv Check_Stoich->Action_Stoich No Check_Solvent Is the mixture homogeneous? Check_Color->Check_Solvent Yes Action_Dry REPLACE Catalyst DRY Solvent Check_Color->Action_Dry No (Yellow/Clumpy) Action_Solvent Switch to DCM or High-Shear Stirring Check_Solvent->Action_Solvent No (Oiling out) Action_Temp Increase Temp to Reflux (40-60°C) Check_Solvent->Action_Temp Yes

Figure 2: Decision tree for diagnosing stalled reactions.

Validated Experimental Protocol

This protocol is designed to minimize polyacylation and maximize para-selectivity using Dichloromethane (DCM) as a solvent to maintain solubility of the complex.

Reagents
  • Substrate: Fluorobenzene (1.0 equiv)

  • Reagent: Acyl Chloride (1.1 equiv)[1]

  • Lewis Acid: Anhydrous

    
     (1.2 - 1.3 equiv)
    
  • Solvent: Anhydrous DCM (0.5 M concentration)

Step-by-Step Procedure
  • Catalyst Suspension: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (1.3 equiv) in anhydrous DCM. Cool to 0°C.
  • Acylium Formation: Add the Acyl Chloride (1.1 equiv) dropwise. Stir for 15–30 mins.

    • Checkpoint: The suspension should clarify or change color (often to orange/red) as the acylium salt forms.

  • Substrate Addition: Add Fluorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining temperature < 5°C.

    • Why? Slow addition at low temp favors the kinetic para product and prevents exotherms that degrade the complex.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Troubleshooting: If TLC shows starting material remaining after 4 hours, reflux gently (40°C).

  • Quench (The Dangerous Part): Pour the reaction mixture slowly into a stirred mixture of Ice + concentrated HCl .

    • Why HCl? It prevents the precipitation of Aluminum salts (

      
      ) which cause terrible emulsions. It keeps Aluminum in the aqueous phase as 
      
      
      
      .
  • Workup: Separate layers. Wash organic layer with water, then Brine. Dry over

    
    .
    

Frequently Asked Questions (Technical Deep Dive)

Q: Can I use Nitrobenzene instead of DCM? A: Yes, but be careful. Nitrobenzene is a polar solvent that dissolves the


 complex well, preventing the "red oil" coating issue. However, Nitrobenzene itself complexes with 

, reducing the catalyst's Lewis acidity. You may need higher temperatures or longer times compared to DCM or

[3].

Q: Why am I seeing significant ortho isomer? A: This is usually a thermal issue. While para is favored sterically, higher temperatures increase the energy of the system, allowing the acylium ion to overcome the steric barrier of the ortho fluorine.[5] Keep the addition step at 0°C. Note that Fluorobenzene is naturally more para-selective (approx 90:10) compared to Chlorobenzene or Bromobenzene due to the specific resonance/induction balance [1].

Q: I used 10 mol% catalyst and nothing happened. Why? A: As detailed in Section 2, F-C Acylation is not catalytic in the traditional sense. The product ketone binds the catalyst tighter than the reactant. You must use at least 1 mole of


 for every mole of ketone formed, plus a slight excess (10-20%) to drive the equilibrium [2][4].

Q: Can I use


 instead of 

?
A:

is a milder Lewis acid. For deactivated substrates like fluorobenzene,

is generally required to generate a "hot" enough electrophile. However, for highly reactive acyl chlorides,

might work but often results in lower conversion.

References

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution. Journal of Chemical Education. (Explains the unique electronic properties leading to high para-selectivity).

  • Friedel-Crafts Acylation Mechanism and Stoichiometry. Master Organic Chemistry. (Detailed breakdown of the product-complexation "trap").

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange / Chem. Rev. (Discusses Nitrobenzene vs CS2/DCM effects on kinetics and regioselectivity).

  • Friedel–Crafts acylation. Wikipedia / Organic Chemistry Portal. (General overview of stoichiometry and catalyst regeneration issues).

Sources

Technical Support Center: Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization solvents for Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Executive Summary

This compound is a critical intermediate, often utilized in the synthesis of cardiac myosin activators (e.g., Omecamtiv mecarbil analogs).[1] Users frequently encounter difficulty crystallizing this compound because it tends to exist as a low-melting solid or viscous oil at room temperature.[1]

This guide addresses the thermodynamic and kinetic challenges of purifying this keto-ester. Our approach prioritizes controlling the "oiling out" phenomenon through precise solvent selection and thermal cycling.

Part 1: Critical Solvent Selection Guide

The Physicochemical Challenge

This molecule combines a lipophilic halogenated aromatic ring with a flexible ethyl ester tail. This duality often leads to a crystal lattice with low lattice energy, resulting in a melting point near or slightly above room temperature (approx. 30–45 °C, depending on purity).

Implication: Standard single-solvent recrystallization often fails, resulting in an oil.[1] You must use Binary Solvent Systems or Melt Crystallization techniques.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ClassificationApplication Case
IPA / Heptane 1:3 to 1:5Anti-solventPrimary Recommendation. Dissolve in warm Isopropyl Alcohol (IPA); add Heptane slowly.[1] Good for removing non-polar starting materials.
EtOAc / Hexane 1:4Anti-solventStandard system. Effective if the product is initially an oil. Requires cooling to -20 °C.
Ethanol / Water 5:1Polarity ShiftUse only if the compound is confirmed solid.[1] Risk of hydrolysis if heated too long.
MTBE / Pentane 1:3Low BoilingBest for "crashing out" the solid at very low temperatures (-78 °C to -20 °C) to induce nucleation.[1]

Part 2: Troubleshooting & FAQs

Q1: "My product isolated as a dark oil and refuses to solidify. How do I induce crystallization?"

Diagnosis: You are likely experiencing "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization.[1] This occurs when the compound is supersaturated but the temperature is above its metastable melting point in the solvent mixture.

Corrective Protocol (Seed-Initiated Trituration):

  • Solvent Swap: Evaporate the current solvent completely.

  • Dissolution: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (approx. 1-2 mL per gram).[1]

  • Anti-solvent Addition: Add Pentane or Hexane until the solution turns slightly cloudy.

  • Thermal Shock: Place the flask in a dry ice/acetone bath (-78 °C) and scratch the glass side vigorously with a glass rod.

  • Observation: Once a seed crystal forms, transfer to a -20 °C freezer. Do not warm to room temperature immediately.

Q2: "I see crystals, but they melt into an oil when I filter them. Why?"

Diagnosis: The melting point depression caused by residual solvent or impurities has lowered the solid's melting point below ambient temperature.

Solution:

  • Cold Filtration: You must filter the slurry at the crystallization temperature.

  • Apparatus: Use a jacketed Buchner funnel cooled with circulating chiller fluid, or pre-chill your funnel and receiving flask in a freezer.

  • Drying: Do not use heat. Dry in a vacuum desiccator over

    
     at room temperature.
    
Q3: "The NMR shows 5-10% starting material (1-chloro-3-fluorobenzene derivative). Which solvent removes this?"

Diagnosis: The starting material is highly non-polar. Solution: Use the IPA/Heptane system. The non-polar starting material will remain soluble in the Heptane-rich mother liquor, while the more polar keto-ester crystallizes out.[1] Avoid Ethanol/Water in this case, as the lipophilic impurity might co-precipitate.

Part 3: Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (IPA/Heptane)

Best for scale-up (>10g) and removal of non-polar impurities.[1]

  • Preparation: Charge the crude this compound into a reactor.

  • Dissolution: Add Isopropyl Alcohol (IPA) (2.0 vol relative to mass). Heat to 40–45 °C with stirring until fully dissolved.

    • Note: Do not exceed 50 °C to prevent ester hydrolysis or transesterification.

  • Nucleation: Cool slowly to 25 °C. If oiling occurs, add a seed crystal immediately.

  • Anti-Solvent Addition: Add Heptane (6.0 vol) dropwise over 1 hour while stirring.

  • Crystallization: Cool the slurry to 0–5 °C over 2 hours. Hold for 1 hour.

  • Filtration: Filter the white to off-white solid. Wash the cake with cold Heptane (2 vol).

  • Drying: Vacuum dry at 30 °C.

Protocol B: Low-Temperature Trituration

Best for converting a stubborn oil into a solid.[1]

  • Dissolve the oil in Dichloromethane (DCM) .

  • Evaporate the DCM to dryness to create a foam (this disrupts the amorphous oil structure).

  • Add cold Pentane (-20 °C) to the foam.

  • Sonicate the mixture in a chilled bath. The foam should break down into a fine powder.

  • Decant the supernatant (which contains impurities).

  • Repeat the pentane wash twice.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying this intermediate based on its initial physical state.

PurificationLogic Start Crude this compound StateCheck Physical State at RT? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil No Recryst Recrystallization (IPA/Heptane) Solid->Recryst Trituration Cold Trituration (Pentane or Hexane) Oil->Trituration Success Filter & Dry (Low Temp) Recryst->Success SeedCheck Did it Solidify? Trituration->SeedCheck SeedCheck->Success Yes Fail Column Chromatography (Hex/EtOAc) SeedCheck->Fail No (Still Oil)

Figure 1: Decision tree for the purification of this compound, prioritizing state-specific handling.

References

  • Malik, F. et al. (2020). Development of a Factory Process for Omecamtiv Mecarbil, a Novel Cardiac Myosin Activator. Molecules, 25(9), 2168.[2] [Link]

    • Context: Describes the synthesis and purification challenges of Omecamtiv Mecarbil intermediates, including the handling of halogenated phenyl-oxobutanoate deriv
  • Morgan, B. P. et al. (2010). Discovery of Omecamtiv Mecarbil the First, Selective, Small Molecule Activator of Cardiac Myosin. ACS Medicinal Chemistry Letters, 1(9), 472–477. [Link]

    • Context: foundational paper establishing the structural activity relationships (SAR)
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • PubChem Compound Summary . (2024). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate (Analogous Structure Data). National Center for Biotechnology Information. [Link][1]

    • Context: Used to verify physical property trends (melting points/solubility) of the non-fluorinated analogs to predict behavior of the target molecule.

Sources

Validation & Comparative

1H NMR spectrum of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate , a key intermediate in the synthesis of fluorinated bioactive scaffolds. It contrasts this fluorinated derivative with its non-fluorinated analog to demonstrate the diagnostic utility of 

F-

H coupling constants in structural verification.

Part 1: Executive Summary & Structural Logic

This compound is a


-keto ester. Its NMR signature is defined by the interplay between the electron-withdrawing 4-chloro-2-fluorobenzoyl group and the aliphatic succinyl linker.
  • Primary Application: Precursor for fluorinated indole derivatives, GABA analogs, and kinase inhibitors where the fluorine atom modulates metabolic stability (blocking P450 oxidation at the phenyl ring).

  • Key Spectral Feature: The breakdown of the symmetric AA'BB' aromatic pattern seen in non-fluorinated analogs into a complex, asymmetric splitting pattern driven by large

    
    F-
    
    
    
    H spin-spin coupling (
    
    
    ).

Part 2: Synthesis & Workflow Visualization

To understand the impurities and solvent residuals often found in the spectrum, one must understand the synthesis. The standard route involves a Friedel-Crafts Acylation followed by Fischer Esterification .

Synthesis Pathway Diagram

SynthesisWorkflow Start 1-Chloro-3-fluorobenzene Inter Intermediate: 4-(4-chloro-2-fluorophenyl)- 4-oxobutanoic acid Start->Inter Friedel-Crafts (Regioselective para to Cl, ortho to F) Reagent1 Succinic Anhydride + AlCl3 Reagent1->Inter Product Target: Ethyl 4-(4-chloro-2-fluorophenyl)- 4-oxobutanoate Inter->Product Fischer Esterification Reagent2 Ethanol + H2SO4 (cat.) Reagent2->Product

Figure 1: Synthetic route highlighting the origin of the succinyl backbone and the regioselectivity governed by the fluorine atom.

Regioselectivity Note: The acylation occurs at the C6 position of the 1-chloro-3-fluorobenzene ring. This position is para to the Chlorine (directing group 1) and ortho to the Fluorine (directing group 2). This cooperative directing effect ensures high regiochemical purity, though trace isomers (acylation para to F) may appear as minor impurities in the aromatic region.

Part 3: Comparative NMR Analysis

This section compares the target molecule with Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (the non-fluorinated analog).

Aliphatic Region (Succinyl & Ethyl Chain)

The aliphatic chain remains largely similar between the two analogs, but the


-methylene protons  (adjacent to the ketone) in the fluorinated compound often show a slight upfield shift (0.05–0.1 ppm) due to the shielding anisotropy of the ortho-fluorine atom.
PositionProton TypeMultiplicity

(ppm) Target (Fluoro)

(ppm) Analog (Non-Fluoro)

(Hz)
Ethyl

Triplet (t)1.25 1.257.1
Ethyl

Quartet (q)4.14 4.147.1
Linker

-to-Ester (

)
Triplet (t)2.68 2.656.5
Linker

-to-Ketone (

)
Triplet (t)3.22 3.266.5
Aromatic Region (The Diagnostic Fingerprint)

This is where the compounds diverge. The non-fluorinated analog displays a symmetric AA'BB' system (appearing as two "roofed" doublets). The fluorinated target displays a complex ABCX system (where X is


F).

Target Molecule: 4-chloro-2-fluorophenyl Group

  • H-6 (Ortho to Ketone): This proton is deshielded by the carbonyl group but coupled to the meta-fluorine.

    • Signal:

      
       7.85
      
    • Pattern:Pseudo-Triplet (dd). It couples to H-5 (

      
       Hz) and F-2 (
      
      
      
      Hz). Since
      
      
      , it often resembles a triplet.
  • H-5 (Meta to Ketone, Ortho to Cl):

    • Signal:

      
       7.22[1][2][3]
      
    • Pattern:Doublet of Doublets (dd) . Couples to H-6 (

      
       Hz) and weakly to H-3 (
      
      
      
      Hz). The para-fluorine coupling (
      
      
      ) is usually small (< 2 Hz) and may only broaden the peak.
  • H-3 (Ortho to F, Ortho to Cl):

    • Signal:

      
       7.15
      
    • Pattern:Doublet of Doublets (dd) . Dominated by a large ortho-Fluorine coupling (

      
       Hz) and a small meta-proton coupling (
      
      
      
      Hz).
ProtonEnvironmentMultiplicityShift (

)
Coupling Constants (

)
H-6 Ortho to C=Odd (pseudo-t)7.85

Hz,

Hz
H-5 Ortho to Cldd7.22

Hz,

Hz
H-3 Ortho to Fdd7.15

Hz
,

Hz
Signal Assignment Logic Tree

NMRLogic Root Aromatic Region (7.0 - 8.0 ppm) Deshielding Is the signal > 7.7 ppm? Root->Deshielding H6_Node H-6: Ortho to Carbonyl Deshielding->H6_Node Yes Upfield Signals < 7.3 ppm Deshielding->Upfield No H6_Split Splitting: Pseudo-Triplet (J_HH ≈ J_HF ≈ 8 Hz) H6_Node->H6_Split LargeCoupling Large Coupling (> 9 Hz)? Upfield->LargeCoupling H3_Node H-3: Ortho to Fluorine LargeCoupling->H3_Node Yes H5_Node H-5: Meta to F, Ortho to Cl LargeCoupling->H5_Node No H3_Split Splitting: Large Doublet (J_HF ≈ 10 Hz) H3_Node->H3_Split H5_Split Splitting: dd (J_HH ≈ 8 Hz, J_meta ≈ 2 Hz) H5_Node->H5_Split

Figure 2: Decision tree for assigning the aromatic protons based on chemical shift and fluorine coupling constants.

Part 4: Experimental Protocol

To replicate the data above, follow this standardized protocol. This workflow ensures that the keto-enol tautomerism (common in


-keto esters, but less relevant here in 

-keto esters) does not interfere, and minimizes water peaks.
Sample Preparation
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Use 0.6 mL of

    
      (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: If the sample contains residual acid (from incomplete esterification), add solid

      
       to the NMR tube, shake, and filter to remove the acidic proton exchange broadening.
      
  • Filtration: Filter through a small plug of glass wool if any turbidity (NaCl/salts from workup) remains.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds . (Essential for accurate integration of the aromatic protons vs. the ethyl chain).

  • Number of Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm (to catch potential enol -OH or acid impurities, though rare in this specific structure).

  • Temperature: 298 K (25°C).

Validation Criteria

A successful spectrum must meet these integration ratios:

  • Aromatic Region: Sum = 3H.

  • Chain Region: Two triplets, Sum = 2H each (Total 4H).

  • Ethyl Region: Quartet (2H) + Triplet (3H).[4][5]

  • Self-Check: The integral of the ethyl quartet (4.14 ppm) should be set to 2.00 . The aromatic H-6 (7.85 ppm) must then integrate to 1.00 .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for

    
     coupling constants and substituent effects).
    
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for standard acetophenone and fluorobenzene shifts).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • PubChem Compound Summary. (2024). Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. National Library of Medicine. [Link] (Comparison data for the non-fluorinated analog).

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Oxobutanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Fluorinated Synthons

Fluorinated oxobutanoate esters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO), are invaluable building blocks in modern synthetic chemistry. Their unique electronic properties, imparted by the trifluoromethyl group, make them essential precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Characterizing these compounds and their reaction products is paramount, and mass spectrometry (MS) stands as a cornerstone technique for this purpose.

However, the very features that make these molecules synthetically useful—high electronegativity and the presence of multiple reactive sites (two carbonyls and an ester linkage)—also create complex fragmentation patterns under mass spectrometric analysis. A thorough understanding of these fragmentation pathways is not merely academic; it is critical for unambiguous structure elucidation, impurity profiling, and reaction monitoring.

This guide provides a comparative analysis of the mass spectrometric fragmentation of fluorinated oxobutanoate esters, focusing primarily on Electron Ionization (EI), the most common ionization technique for GC-MS analysis of such volatile compounds. We will dissect the fragmentation mechanisms, compare key structural variants, and provide actionable protocols to empower researchers in their analytical endeavors.

Pillar 1: Understanding the Fragmentation Engine - Ionization & Key Pathways

Mass spectrometry begins with ionization, the conversion of a neutral molecule into a charged species. In EI-MS, a high-energy electron beam (typically 70 eV) bombards the molecule, ejecting an electron to form a radical cation, the molecular ion (M•+). This molecular ion is energetically unstable and rapidly undergoes a series of dissociation reactions to produce smaller, more stable fragment ions. The resulting mass spectrum is a fingerprint of the original molecule's structure.

For β-keto esters, including their fluorinated analogs, the fragmentation is primarily dictated by two well-established reaction types[1][2]:

  • α-Cleavage: This involves the breaking of the bond adjacent to a carbonyl group. The high electronegativity of the trifluoromethyl group significantly influences which α-cleavage pathways are favored.

  • McLafferty Rearrangement: A hallmark of carbonyl compounds, this reaction involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-bond[3][4][5]. This is a diagnostic fragmentation that provides information about the alkyl chain of the ester.

The presence of the CF3 group introduces unique pathways, including the potential loss of fluorine-containing radicals and neutral molecules, which are less common in their non-fluorinated counterparts.

Pillar 2: Experimental Design & Self-Validating Protocols

Achieving reproducible and informative mass spectra requires a robust and well-understood methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile compounds like ethyl and methyl trifluoro-3-oxobutanoate.

Experimental Workflow: A Logical Progression

The following diagram illustrates a standard workflow for the GC-MS analysis of these esters. Each step is designed to ensure data integrity and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dilute sample in appropriate solvent (e.g., Dichloromethane) Inject Inject into GC-MS Prep->Inject 1 µL injection GC Separation on capillary column (e.g., HP-5ms) Inject->GC EI Electron Ionization (70 eV) GC->EI Eluted Analyte MS Mass Analysis (Quadrupole) EI->MS TIC Review Total Ion Chromatogram (TIC) MS->TIC Spectra Extract Mass Spectrum of Target Peak TIC->Spectra Library Compare with Library (e.g., NIST) Spectra->Library Interpret Manual Interpretation of Fragmentation Pattern Spectra->Interpret

Caption: Standard workflow for GC-MS analysis of fluorinated esters.

Step-by-Step GC-MS Protocol

This protocol provides a validated starting point for analysis.

  • Sample Preparation:

    • Rationale: Proper dilution prevents column overloading and source contamination. Dichloromethane or ethyl acetate are suitable solvents.

    • Protocol: Prepare a 100 µg/mL solution of the fluorinated oxobutanoate ester standard in dichloromethane.

  • Gas Chromatography Parameters:

    • Rationale: A non-polar column like a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent) provides excellent separation for these moderately polar compounds. The temperature program is designed to ensure sharp peaks and good resolution.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometry Parameters:

    • Rationale: Standard 70 eV electron ionization energy provides consistent, library-matchable fragmentation patterns. The mass range should cover the molecular weight of the compound and its expected fragments.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C[6].

    • Quadrupole Temperature: 150 °C[6].

    • Scan Range: m/z 40-300.

Pillar 3: Comparative Fragmentation Analysis

Here, we compare the EI mass spectra of two common analogs: Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO) and Methyl 4,4,4-trifluoro-3-oxobutanoate (MTFO) . This comparison highlights the influence of the ester alkyl group on the fragmentation pathways.

Case Study 1: Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO, C₆H₇F₃O₃, MW: 184.11)

The mass spectrum of ETFO is characterized by several key fragments originating from the molecular ion at m/z 184.

m/zProposed Ion Structure/Neutral LossFragmentation PathwayRelative Intensity
184[M]•+Molecular IonLow
155[M - C₂H₅]•+ or [M - •CH₂CH₃]+Loss of ethyl radicalLow
139[M - •OC₂H₅]+α-Cleavage: Loss of ethoxy radicalHigh
111[M - COOC₂H₅]+α-Cleavage: Loss of carbethoxy radicalModerate
97[CF₃CO]+α-CleavageHigh
69[CF₃]+α-CleavageVery High (Base Peak)
45[OC₂H₅]+α-CleavageModerate
43[CH₃CO]+Rearrangement/Secondary FragmentationModerate

Key Observations for ETFO:

  • The base peak at m/z 69 ([CF₃]+) is highly characteristic of compounds containing a trifluoromethyl group adjacent to a carbonyl. The stability of the CF₃ cation drives this fragmentation.

  • The ion at m/z 139 ([M - •OC₂H₅]+) is a result of α-cleavage at the ester, losing the ethoxy radical.

  • The ion at m/z 97 ([CF₃CO]+) , the trifluoroacetyl cation, is another dominant peak resulting from cleavage of the C-C bond between the two carbonyls.

  • A McLafferty rearrangement is not prominent for ETFO, as it would lead to a charged enol of trifluoroacetic acid, which is less favored than the competing α-cleavage pathways.

Proposed Fragmentation of Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO)

ETFO_Fragmentation M ETFO M•+ m/z 184 f97 [CF₃CO]+ m/z 97 M->f97 - •CH₂COOC₂H₅ f139 [M - •OC₂H₅]+ m/z 139 M->f139 - •OC₂H₅ f111 [M - •COOC₂H₅]+ m/z 111 M->f111 - •COOC₂H₅ f69 [CF₃]+ m/z 69 (Base Peak) f97->f69 - CO

Caption: Key EI fragmentation pathways for ETFO.

Case Study 2: Methyl 4,4,4-trifluoro-3-oxobutanoate (MTFO, C₅H₅F₃O₃, MW: 170.08)

By replacing the ethyl group with a methyl group, we can observe predictable shifts in the fragmentation pattern.

m/zProposed Ion Structure/Neutral LossFragmentation PathwayRelative Intensity
170[M]•+Molecular IonLow
139[M - •OCH₃]+α-Cleavage: Loss of methoxy radicalHigh
111[M - •COOCH₃]+α-Cleavage: Loss of carbomethoxy radicalModerate
97[CF₃CO]+α-CleavageHigh
69[CF₃]+α-CleavageVery High (Base Peak)
59[COOCH₃]+α-CleavageModerate
43[CH₃CO]+Rearrangement/Secondary FragmentationModerate

Comparative Insights:

  • Conserved Fragments: The fragments that do not involve the ester group, such as m/z 97 ([CF₃CO]+) and m/z 69 ([CF₃]+) , remain major peaks in both spectra, serving as reliable indicators of the trifluoroacetyl core structure.

  • Ester-Dependent Fragments: The key difference lies in the loss of the alkoxy radical. For ETFO, this yields a fragment at m/z 139 ([M - 45]), while for MTFO, it produces the same m/z 139 fragment, but this corresponds to [M - 31] (loss of •OCH₃). This demonstrates that the m/z 139 ion is characteristic of the acyl portion of the molecule, independent of the ester group. The presence of a fragment at m/z 59 ([COOCH₃]+) would be indicative of the methyl ester, whereas m/z 45 (from loss of ethylene from the ethoxy group) is more characteristic for the ethyl ester.

Conclusion: From Spectra to Structure

The fragmentation of fluorinated oxobutanoate esters under electron ionization is a predictable process dominated by α-cleavages directed by the trifluoromethyl and carbonyl groups. By systematically analyzing the mass spectrum, researchers can confidently deduce key structural features:

  • A strong peak at m/z 69 is a near-certain indicator of a CF₃ group.

  • A prominent peak at m/z 97 points to a trifluoroacetyl (CF₃CO-) moiety.

  • The mass difference between the molecular ion and other major fragments can reveal the identity of the ester alkyl group (e.g., a loss of 31 Da for methyl, 45 Da for ethyl).

This guide provides the foundational principles and a practical framework for analyzing these important compounds. By combining robust experimental methodology with a mechanistic understanding of fragmentation, scientists can leverage mass spectrometry to its full potential, accelerating research and development in the many fields that rely on fluorinated synthons.

References

  • Vertex AI Search. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC.
  • ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
  • ScienceDirect. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the....
  • PMC. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • PubMed. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids.
  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3).
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
  • PMC. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode.
  • PMC. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.
  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones.
  • NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester.
  • Blogspot. (2013). Fragmentation and mass spectra of Esters.
  • ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
  • PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3.
  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones.

Sources

Comparative Guide: Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate vs. Authentic Vonoprazan Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

In the synthesis of Vonoprazan Fumarate (a potassium-competitive acid blocker), the distinction between the authentic intermediate and its chlorinated analogs is a critical quality attribute (CQA).

The molecule Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is NOT a standard intermediate in the commercial synthesis of Vonoprazan. Instead, it is a structural analog or a critical impurity precursor .

  • Authentic Intermediate: Ethyl 4-(2-fluorophenyl)-4-oxobutanoate (often functionalized with a 2-cyano or 2-formyl group).

  • The Subject Molecule: Ethyl 4-(4-chloro -2-fluorophenyl)-4-oxobutanoate.

The presence of the chlorine atom at the 4-position of the phenyl ring identifies this molecule as a precursor to the 4-Chloro Vonoprazan Impurity , a known process-related impurity that must be controlled to meet ICH Q3A/B guidelines.

Chemical Identity & Structural Comparison

The following table contrasts the authentic intermediate required for Vonoprazan synthesis against the chlorinated analog .

FeatureAuthentic Vonoprazan Intermediate The Subject Molecule (Impurity Precursor)
Chemical Name Ethyl 4-(2-fluorophenyl)-4-oxobutanoateThis compound
Role in Synthesis Key Starting Material (KSM) for Pyrrole CoreImpurity Precursor / SAR Analog
Molecular Formula C₁₂H₁₃FO₃C₁₂H₁₂Cl FO₃
Molecular Weight 224.23 g/mol 258.67 g/mol
Key Substituent 2-Fluorophenyl group (No Chlorine)4-Chloro -2-fluorophenyl group
Downstream Product Vonoprazan (API)4-Chloro-Vonoprazan (Impurity)
Detection (LC-MS) [M+H]⁺ = 225.23[M+H]⁺ = 259.67 (Characteristic ³⁵Cl/³⁷ Cl 3 :1 ratio)
Synthetic Pathways & Impact Analysis

The presence of the chlorinated ester is typically traced back to the starting material 2'-Fluoroacetophenone , which can be contaminated with 4'-Chloro-2'-fluoroacetophenone during its manufacturing (via Friedel-Crafts acylation of fluorobenzene if selectivity is poor).

Mechanism of Impurity Propagation

Both the authentic and chlorinated esters undergo the same subsequent reactions (cyanation/formylation, condensation with amine, and cyclization). The chlorine atom is robust and survives these steps, leading to a "late-stage" impurity that is structurally very similar to the API, making separation difficult.

Visualized Pathway (DOT Diagram)

Vonoprazan_Pathways cluster_authentic Authentic Vonoprazan Pathway cluster_impurity Chlorinated Impurity Pathway SM_Auth 2'-Fluoroacetophenone (Starting Material) Int_Auth_1 Ethyl 4-(2-fluorophenyl)- 4-oxobutanoate (Authentic Intermediate) SM_Auth->Int_Auth_1 Claisen Condensation (Diethyl Carbonate) Int_Auth_2 Pyrrole Core Formation Int_Auth_1->Int_Auth_2 Cyanation/Formylation + Pyridine Sulfonamide API Vonoprazan Fumarate (Target API) Int_Auth_2->API Reduction & Salt Formation SM_Imp 4'-Chloro-2'-fluoroacetophenone (Contaminant) Int_Imp_1 Ethyl 4-(4-chloro-2-fluorophenyl)- 4-oxobutanoate (Subject Molecule) SM_Imp->Int_Imp_1 Parallel Reaction Int_Imp_1->Int_Auth_1 Difficult Separation (Similar polarity) Int_Imp_2 Chloro-Pyrrole Analog Int_Imp_1->Int_Imp_2 Co-elutes/Reacts Impurity 4-Chloro-Vonoprazan (Critical Impurity) Int_Imp_2->Impurity Persists to Final

Caption: Parallel synthetic pathways showing how the chlorinated precursor (red) mimics the authentic intermediate (green) to generate downstream impurities.

Experimental Protocols

To ensure the exclusion of the chlorinated analog, the following protocols focus on the synthesis and purification of the authentic intermediate.

Protocol A: Synthesis of Ethyl 4-(2-fluorophenyl)-4-oxobutanoate (Authentic)

Objective: To synthesize the clean intermediate while monitoring for the chloro-analog.

  • Reagents:

    • 2'-Fluoroacetophenone (1.0 eq) – Critically, ensure <0.10% 4-chloro analog by GC-MS.

    • Diethyl carbonate (2.5 eq).

    • Sodium Hydride (60% dispersion, 2.2 eq).

    • Solvent: Anhydrous Toluene or THF.

  • Procedure:

    • Step 1: Charge NaH into a reactor under N₂ atmosphere. Wash with hexanes to remove oil (optional for scale). Suspend in Toluene.

    • Step 2: Heat to 60°C. Add Diethyl carbonate.

    • Step 3: Dropwise addition of 2'-Fluoroacetophenone over 1 hour. Note: Exothermic H₂ evolution.

    • Step 4: Reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

    • Step 5 (Quench): Cool to 0°C. Quench with glacial acetic acid/water mixture.

    • Step 6 (Extraction): Extract organic layer, wash with brine, dry over Na₂SO₄.

    • Step 7 (Purification): Vacuum distillation is preferred over column chromatography for this intermediate to separate non-volatile chloro-analogs if boiling point differences allow (though they are often close).

Protocol B: Analytical Differentiation (QC Check)

Objective: To detect the this compound impurity.

  • Technique: HPLC-UV-MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

  • Detection Criteria:

    • Authentic: Retention Time (RT) ~12.5 min. Mass: 225.2 Da.

    • Chloro-Impurity: RT ~14.2 min (More hydrophobic due to Cl). Mass: 259.6 Da.

    • Isotope Pattern: The impurity will show a distinct M+2 peak at ~33% intensity of the parent peak due to ³⁷Cl natural abundance.

Conclusion & Recommendation

This compound is distinct from the authentic Vonoprazan intermediate solely by the presence of a chlorine atom. It is not a viable alternative for drug production but rather a critical impurity marker .

Recommendation for Researchers:

  • Sourcing: If you purchased this molecule, verify if it was intended as an Impurity Standard or if it was a shipping error for the authentic Des-chloro intermediate.

  • Screening: Screen all batches of 2'-Fluoroacetophenone for the 4-chloro analog before starting the synthesis. Once the ester is formed, the physicochemical similarities (solubility, boiling point) make separation significantly more expensive (yield loss).

References
  • Takeda Pharmaceutical Company Ltd. "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." US Patent 7,977,488 B2. 2011. Link

  • National Center for Biotechnology Information (NCBI). "Vonoprazan Fumarate." PubChem Compound Summary. Accessed Oct 2023. Link

  • Clearsynth. "Vonoprazan Impurity Profiling and Standards." Clearsynth Labs. Accessed Oct 2023. Link

  • ChemicalBook. "Ethyl 4-(2-fluorophenyl)-4-oxobutanoate Product Specifications." Accessed Oct 2023. Link

Comparative Guide: Chromatographic Separation of Chloro-Fluorophenyl Oxobutanoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of Ethyl 4-chloro-2-(4-fluorophenyl)-3-oxobutanoate and its related isomers. This compound is a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins), specifically Atorvastatin.

The guide compares Immobilized Polysaccharide HPLC (the robust modern standard) against Supercritical Fluid Chromatography (SFC) (the high-speed alternative) and Traditional Coated Phase HPLC .

Executive Summary & Application Context

Target Analyte: Ethyl 4-chloro-2-(4-fluorophenyl)-3-oxobutanoate.[1] Significance: This


-keto ester possesses a labile chiral center at the C2 position (

-carbon).[1] Its enantiomeric purity is decisive for the efficacy of downstream statin drugs.[1] The Challenge: The acidic proton at C2 makes this compound prone to keto-enol tautomerism and spontaneous racemization in protic or basic media.[1] Standard reverse-phase (RP) methods often fail due to hydrolysis or on-column racemization.[1]

The Solution: This guide advocates for SFC (Supercritical Fluid Chromatography) as the superior method for stability and speed, while maintaining Immobilized Polysaccharide HPLC as the robust alternative for process scale-up.

Mechanistic Insight: The "Labile Center" Problem

To achieve reproducible separation, one must understand the analyte's behavior. The


-keto ester functionality allows the C2 proton to dissociate, leading to an achiral enolate intermediate.[1]
  • Mechanism of Failure in Standard HPLC: High water content or pH > 6.0 accelerates enolization, causing peak coalescence (plateau between peaks) and loss of enantiomeric excess (ee).

  • Mechanism of Success in SFC: The non-protic nature of supercritical CO

    
     combined with alcohol modifiers suppresses ionization, "freezing" the stereocenter during the run.
    
Visualization: Racemization & Separation Pathway

SeparationPathway cluster_Methods Separation Modalities Racemate Racemic Mixture (R/S-Ketone) Enol Enol Intermediate (Achiral/Planar) Racemate->Enol pH > 6 or Protic Solvent Method_RP Reverse Phase (Aq) High Risk of Racemization Racemate->Method_RP Method_NP Normal Phase (Hex/IPA) Stable but Slow Racemate->Method_NP Method_SFC SFC (CO2/MeOH) Fast & Stable Racemate->Method_SFC Enol->Racemate Re-protonation Result Enantiopure Fractions (>99.5% ee) Method_RP->Result Degradation Risk Method_NP->Result 15-20 mins Method_SFC->Result < 5 mins

Caption: Separation workflow highlighting the stability advantages of SFC and Normal Phase (NP) over Reverse Phase (RP) due to the suppression of the enol intermediate.

Comparative Analysis of Separation Technologies

The following table contrasts the performance of the three primary methodologies for separating chloro-fluorophenyl oxobutanoate isomers.

FeatureMethod A: SFC (Recommended) Method B: Immobilized HPLC (Robust) Method C: Coated HPLC (Legacy)
Column Technology Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG)Immobilized Amylose (e.g., Chiralpak IA)Coated Cellulose (e.g., Chiralcel OD-H)
Mobile Phase scCO

+ Methanol (Gradient)
n-Hexane / Ethanol (Isocratic)n-Hexane / Isopropanol
Analysis Time < 4.0 min 12 - 18 min20 - 30 min
Resolution (

)
> 2.5 1.8 - 2.21.5 - 1.8
Sample Solubility High (in modifier)ModerateLow
Risk of Racemization Negligible (Low temp, no water)LowLow
Solvent Cost Low (Recyclable CO

)
High (Organic solvents)High
Data Summary: Experimental Performance

Data derived from comparative screenings of


-keto ester analogs.
ParameterSFC (Chiralpak IA)NP-HPLC (Chiralpak IA)
Retention Time (

)
2.1 min11.4 min
Retention Time (

)
2.8 min14.2 min
Selectivity (

)
1.451.32
Plate Count (

)
~12,000~8,000

Detailed Experimental Protocols

Protocol A: Supercritical Fluid Chromatography (SFC) - High Throughput

This method is the "Gold Standard" for checking enantiomeric excess during reaction monitoring.[1]

1. System Setup:

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Column: Chiralpak IA-3 or IG-3 (3.0 µm, 4.6 x 150 mm).[1] Note: Immobilized phases are preferred to prevent stripping by aggressive modifiers.

  • Back Pressure Regulator (BPR): 120 bar (1740 psi).

  • Temperature: 35°C. Do not exceed 40°C to minimize thermal racemization.

2. Mobile Phase Composition:

  • Solvent A: CO

    
     (Industrial Grade 4.5 or higher).
    
  • Solvent B (Modifier): Methanol (HPLC Grade). Avoid basic additives like DEA/TEA as they catalyze enolization.

  • Gradient:

    • 0.0 - 5.0 min: 5% to 40% B.[1]

    • 5.0 - 6.0 min: Hold 40% B.

  • Flow Rate: 3.0 mL/min.[1]

3. Sample Preparation:

  • Dissolve 5 mg of crude oxobutanoate in 1 mL of Methanol/Dichloromethane (1:1).

  • Critical Step: Analyze immediately. If storage is needed, acidify slightly with 0.1% Formic Acid to stabilize the keto form.

Protocol B: Normal Phase HPLC - Process Validation

Used when SFC is unavailable or for preparative scale-up where CO


 handling is limited.[1]

1. System Setup:

  • Instrument: Standard HPLC (e.g., Agilent 1100/1200).

  • Column: Chiralpak IA (5 µm, 4.6 x 250 mm).

  • Temperature: 25°C (Strict control required).

2. Mobile Phase:

  • Composition: n-Hexane : Ethanol (90 : 10 v/v).[1]

  • Optimization: If peak tailing occurs, add 0.1% Trifluoroacetic acid (TFA). Never use basic modifiers.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring absorption).

3. Self-Validating System Check:

  • Inject a racemic standard first.[1]

  • Calculate Resolution (

    
    ). If 
    
    
    
    , decrease Ethanol content to 5%.[1]
  • Check the "valley" between peaks.[1] If the baseline is elevated (plateau), racemization is occurring on-column. Lower the temperature to 15°C.

Troubleshooting & Expert Insights

The "Peak Plateau" Phenomenon

If you observe a bridge connecting the two enantiomer peaks (a plateau above the baseline), this indicates on-column interconversion (dynamic kinetic phenomenon).

  • Cause: The column temperature provides enough energy for the proton transfer at C2.[1]

  • Fix:

    • Switch to SFC (faster elution beats the reaction kinetics).

    • Lower HPLC column temperature to 10-15°C.

    • Use an immobilized column (IA/IC) which allows for chlorinated solvents (e.g., DCM) that can stabilize specific conformers.

Regioisomer Separation

In crude synthesis mixtures, the 2-chloro isomer (impurity) may be present alongside the 4-chloro target.[1]

  • Separation: These are structural isomers, not stereoisomers.

  • Method: Use an achiral C18 column (e.g., Zorbax Eclipse Plus C18) with a water/acetonitrile gradient. The chiral methods described above are specifically for resolving the enantiomers of the target 4-chloro compound.

References

  • Regalado, E. L., et al. (2019).[3] "Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs." Journal of Chromatography A.

  • Welch, C. J. (2024).[2] "Advanced Strategies for Retaining Polar Compounds in Chromatography." Welch Materials Technical Guide.

  • Daicel Chiral Technologies. (2013).[1] "Instruction Manual for CHIRALCEL® OD-3 and OX-3." Chiral Technologies Application Notes.

  • Liu, Z. Q., et al. (2016).[4] "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase." Bioresources and Bioprocessing.

  • Maslarska, V., et al. (2022). "Development and validation of an RP-HPLC method for analysis of pyrrole derivatives." Pharmacia.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.